molecular formula C5H10N4S B1460072 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine CAS No. 936940-53-3

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Cat. No.: B1460072
CAS No.: 936940-53-3
M. Wt: 158.23 g/mol
InChI Key: VJDWAEVSQZZGCP-UHFFFAOYSA-N
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Description

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is a useful research compound. Its molecular formula is C5H10N4S and its molecular weight is 158.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWAEVSQZZGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. This document will delve into the synthesis, physicochemical properties, and potential biological significance of this specific thioether derivative, offering valuable insights for researchers and drug development professionals.

Introduction and Molecular Structure

This compound is a derivative of 4-methyl-4H-1,2,4-triazole-3-thiol, featuring an aminoethyl group attached to the sulfur atom. This modification can significantly influence the molecule's polarity, basicity, and pharmacokinetic profile compared to its thiol precursor. The structural framework, comprising a methylated 1,2,4-triazole ring linked to an ethanamine moiety via a thioether bridge, suggests potential for diverse biological interactions. The 1,2,4-triazole nucleus is known for its role in a variety of marketed drugs, hinting at the therapeutic potential of its derivatives.[1][2]

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, we can predict these properties based on its structure and data from analogous compounds. These predictions are crucial for designing formulation strategies, predicting absorption, distribution, metabolism, and excretion (ADME) properties, and for developing analytical methods.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C5H10N4SDefines the elemental composition and molecular weight.
Molecular Weight 158.23 g/mol Influences diffusion, bioavailability, and formulation.
pKa Amine: ~9.5, Triazole: ~2.5Affects solubility, ionization state at physiological pH, and receptor binding. The ethanamine moiety will be protonated at physiological pH.
logP ~0.5 - 1.5Indicates the lipophilicity of the compound, which is critical for membrane permeability and ADME properties.
Solubility Predicted to be soluble in water and polar organic solvents.Crucial for formulation, administration, and bioavailability. The presence of the amine group enhances aqueous solubility, especially at acidic pH.
Melting Point (°C) Not availableImportant for solid-state characterization and formulation development.
Boiling Point (°C) Not availableRelevant for purification and stability at high temperatures.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through the S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol. This is a common and efficient method for forming thioether linkages on this scaffold.[3][4]

Synthetic Protocol

A generalized and robust protocol for the synthesis is outlined below. The rationale behind this experimental design is to ensure a clean and efficient reaction, with straightforward purification.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Precursor 4-Methyl-4H-1,2,4-triazole-3-thiol Reaction S-Alkylation Reaction (Stirring at RT or gentle heating) Precursor->Reaction Reagent 2-Chloroethylamine hydrochloride Reagent->Reaction Base Base (e.g., NaOEt, K2CO3) Base->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with commercially available or synthesized 4-methyl-4H-1,2,4-triazole-3-thiol.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable polar aprotic solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a suitable base (1.1 equivalents), such as sodium ethoxide or potassium carbonate, to the solution to deprotonate the thiol, forming the more nucleophilic thiolate. The choice of a non-aqueous base minimizes side reactions.

  • Alkylation: To the stirred solution, add 2-chloroethylamine hydrochloride (1 equivalent) portion-wise. The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) to facilitate the nucleophilic substitution.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (inorganic salt) is present, it is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts and DMF.

  • Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound is paramount and can be achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the triazole ring (a singlet around 3.6 ppm), the methylene groups of the ethanamine side chain (two triplets, one for the S-CH₂ around 3.2 ppm and one for the N-CH₂ around 2.9 ppm), and a broad singlet for the amine protons. The triazole ring proton will appear as a singlet at a lower field.[6][7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two methylene carbons, and the carbons of the triazole ring.[6][7]

Mass Spectrometry (MS):

  • Electron Ionization (EI) or Electrospray Ionization (ESI): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A likely fragmentation would involve the cleavage of the C-S bond, leading to fragments corresponding to the triazolethiol and the ethanamine moieties.[9][10]

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, C=N stretching of the triazole ring, and C-N stretching. The disappearance of the S-H stretching band from the starting material (around 2550 cm⁻¹) is a key indicator of successful S-alkylation.[7][11]

Potential Biological Activities and Applications

The 1,2,4-triazole nucleus is a cornerstone in the development of various therapeutic agents, and its derivatives are known to exhibit a wide range of pharmacological activities.[1][2][12][13]

Diagram 2: Potential Biological Activities

Biological_Activities Compound This compound Antifungal Antifungal Activity Compound->Antifungal Antibacterial Antibacterial Activity Compound->Antibacterial Anticancer Anticancer Activity Compound->Anticancer Antiviral Antiviral Activity Compound->Antiviral Other Other Potential Activities (e.g., Anti-inflammatory, CNS) Compound->Other

Caption: Potential pharmacological activities of the target compound.

  • Antifungal Activity: Many clinically used antifungal agents, such as fluconazole and itraconazole, are based on the triazole scaffold. The nitrogen atoms in the triazole ring are believed to coordinate with the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis in fungi.

  • Antibacterial Activity: Derivatives of 1,2,4-triazole have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[14]

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[15][16][17][18] The mechanisms of action are diverse and can involve the inhibition of kinases, tubulin polymerization, or other signaling pathways crucial for cancer cell proliferation.

  • Antiviral Activity: The triazole nucleus is also present in antiviral drugs like ribavirin.

The introduction of the ethanamine side chain can modulate the biological activity by altering the compound's solubility, ability to form hydrogen bonds, and overall steric and electronic profile.

Analytical Methodologies

For the quantitative analysis and quality control of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Diagram 3: Analytical Workflow

Analytical_Workflow Sample Sample Preparation (Dissolution in mobile phase) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Column Column (e.g., C18 reverse-phase) HPLC->Column Detection Detection (UV or MS) Column->Detection MobilePhase Mobile Phase (e.g., Acetonitrile/Water with buffer) MobilePhase->HPLC Data Data Analysis (Quantification and Purity Assessment) Detection->Data

Caption: A typical workflow for the analytical determination of the compound.

A reverse-phase HPLC method using a C18 column would be a suitable starting point. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer to ensure good peak shape and resolution. Due to the presence of the triazole ring, UV detection at a wavelength around 210-254 nm should be effective. For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and potential biological activities. The synthetic route via S-alkylation is straightforward and efficient. While experimental data for this specific molecule is limited, the information presented here, based on the well-established chemistry and pharmacology of 1,2,4-triazole derivatives, provides a solid foundation for future research and development endeavors in the fields of medicinal chemistry and drug discovery. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. PubMed. [Link]

  • Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. ResearchGate. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[15][16][17]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

  • Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. ResearchGate. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. PMC. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical and Pharmaceutical University. [Link]

  • Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. ResearchGate. [Link]

  • Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC. [Link]

  • 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. eVNUIR. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link]

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Sources

The Versatile Scaffold: A Technical Guide to 1,2,4-Triazole-3-thiol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the 1,2,4-Triazole-3-thiol Core

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus, particularly its 3-thiol derivatives, stands out as a "privileged structure."[1] This five-membered heterocyclic ring, containing three nitrogen atoms and a reactive thiol group, possesses a unique combination of physicochemical properties that make it a cornerstone for the development of a wide array of therapeutic agents.[1] Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The tautomeric nature of the 1,2,4-triazole-3-thiol/thione system further adds to its versatility, allowing for diverse chemical modifications. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,2,4-triazole-3-thiol derivatives, offering a technical resource for researchers and professionals in drug discovery and development. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4]

Synthetic Strategies: Building the 1,2,4-Triazole-3-thiol Scaffold

The construction of the 1,2,4-triazole-3-thiol core and its subsequent derivatization are crucial for exploring its therapeutic potential. Several synthetic routes have been established, with the most common approach involving the cyclization of thiosemicarbazide precursors.

General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

A widely employed method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[5] This versatile approach allows for the introduction of various substituents at the N-4 and C-5 positions, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [5]

  • Thiosemicarbazide Formation: A mixture of the appropriate acid hydrazide (e.g., phenylacetic acid hydrazide) and an isothiocyanate (e.g., cyclohexyl isothiocyanate) is refluxed in a suitable solvent such as ethanol to yield the corresponding thiosemicarbazide.

  • Cyclization: The purified thiosemicarbazide is then dissolved in an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, and refluxed. The basic conditions facilitate the intramolecular cyclization via dehydration to form the 1,2,4-triazole-3-thiol ring.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.

A visual representation of this common synthetic workflow is provided below.

G cluster_synthesis General Synthetic Workflow hydrazide Acid Hydrazide thiosemicarbazide Thiosemicarbazide Intermediate hydrazide->thiosemicarbazide Reflux in Ethanol isothiocyanate Isothiocyanate isothiocyanate->thiosemicarbazide triazole 4,5-Disubstituted-1,2,4-triazole-3-thiol thiosemicarbazide->triazole 1. Base (e.g., NaOH), Reflux 2. Acidification (e.g., HCl) G cluster_pathway Anticancer Mechanisms of 1,2,4-Triazole-3-thiol Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects triazole 1,2,4-Triazole-3-thiol Derivatives egfr EGFR/BRAF triazole->egfr Inhibition tubulin Tubulin triazole->tubulin Inhibition aromatase Aromatase triazole->aromatase Inhibition pi3k PI3K triazole->pi3k Inhibition apoptosis Apoptosis triazole->apoptosis Induction proliferation_inhibition Inhibition of Proliferation egfr->proliferation_inhibition g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest aromatase->proliferation_inhibition in hormone-dependent cancers pi3k->proliferation_inhibition g2m_arrest->apoptosis

Caption: Key anticancer mechanisms of 1,2,4-triazole-3-thiol derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended moieties.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the triazole core can significantly influence activity. For instance, in some series, derivatives with halogen substitutions (e.g., chloro, bromo) on the phenyl ring have shown enhanced cytotoxicity. [6]* The N-4 Substituent: The substituent at the N-4 position of the triazole ring plays a crucial role in determining the biological activity. Aromatic or heteroaromatic rings at this position are often associated with potent anticancer effects.

  • The C-5 Substituent: The group at the C-5 position can be varied to modulate the compound's properties. For example, the introduction of a furan ring at this position has been explored in the synthesis of novel derivatives. [7]* S-alkylation: Derivatization of the thiol group at the C-3 position can lead to compounds with altered solubility and biological activity.

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines.

Compound IDR1 (at N-4)R2 (at C-5)Cancer Cell LineIC50 (µM)Reference
4b 2,4-dichlorophenyl1-(6-methoxynaphthalen-2-yl)ethylMDA-MB-2319.89 ± 2.4[8]
TP6 4-bromobenzyl (at S-3)3-pyridylB16F1041.12[6]
8c 4-chlorophenyl4-fluorophenylHela<12[9]
10d 4-chlorophenyl4-methoxyphenylHela<12[9]
12c bis-triazolebis-triazoleEAC0.55[10]
12g bis-triazolebis-triazoleEAC0.62[10]
17 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativeMCF-70.31[11]
22 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativeCaco-24.98[11]
25 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativeMCF-74.46[11]

Experimental Protocol: In Vitro Anticancer Screening using MTT Assay [9][6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%). The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,2,4-triazole-3-thiol scaffold is also a fertile ground for the discovery of novel antimicrobial agents. [12]These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.

Mechanism of Action: Disrupting Microbial Integrity and Function

The antimicrobial action of these derivatives is believed to stem from their ability to interfere with essential microbial processes. While the exact mechanisms are not always fully elucidated, potential targets include:

  • Enzyme Inhibition: Similar to their anticancer activity, these compounds can inhibit microbial enzymes that are vital for survival. For example, they may target enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Metallo-β-Lactamase Inhibition: Some 1,2,4-triazole-3-thione derivatives have been shown to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [13]By inhibiting these enzymes, the compounds can potentially restore the efficacy of existing antibiotics.

  • Disruption of Cell Membrane Integrity: The lipophilic character of some derivatives may allow them to interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial spectrum and potency of 1,2,4-triazole-3-thiol derivatives are influenced by their structural features.

  • Substituents on the Triazole Ring: The nature of the substituents at the N-4 and C-5 positions is critical. For example, the presence of a furan or benzyl group at the C-5 position has been investigated for its impact on antimicrobial activity. [7]* S-Substituted Derivatives: Alkylation or arylation of the thiol group can modulate the antimicrobial profile.

  • Hybrid Molecules: Combining the 1,2,4-triazole-3-thiol core with other known antimicrobial pharmacophores can lead to hybrid molecules with enhanced activity.

The following table presents the antimicrobial activity of selected 1,2,4-triazole-3-thiol derivatives.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 13 Mycobacterium tuberculosis H37Rv6.25 (87% inhibition)[12]
Compound 72 S. aureus-[12]
Compound 72 E. coli-[12]
Compound 73 P. aeruginosa-[12]

Anti-inflammatory and Analgesic Potential

Several derivatives of 1,2,4-triazole-3-thiol have demonstrated significant anti-inflammatory and analgesic properties. [2][3]Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. [4]Some derivatives may also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, further contributing to their anti-inflammatory profile.

Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives

The anti-inflammatory potency is influenced by the substituents on the triazole scaffold. For instance, the introduction of imidazolyl groups has been shown to yield compounds with significant analgesic and anti-inflammatory actions. [2]

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological activities provide a strong starting point for the development of novel therapeutic agents. The research highlighted in this guide underscores the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will aid in predicting the biological activity of novel derivatives and prioritizing synthetic efforts.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications should be aimed at improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-likeness.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of 1,2,4-triazole-3-thiol derivatives suggest that their therapeutic potential may extend beyond the areas already explored.

By leveraging the knowledge outlined in this guide and embracing a multidisciplinary approach, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Chemical Technology and Metallurgy, 59(3), 569-580. [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204-212. [Link]

  • Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17009. [Link]

  • Kravchenko, I., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-36. [Link]

  • Nadeem, H., et al. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 14(10), 1839-1845. [Link]

  • Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9435. [Link]

  • Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17009. [Link]

  • Abdellatif, K. R. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 124-130. [Link]

  • Purohit, P., et al. (2016). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Der Pharma Chemica, 8(1), 223-231. [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(4), 204-212. [Link]

  • Han, M. İ., et al. (2022). Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. New Journal of Chemistry, 46(13), 6036-6048. [Link]

  • Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9435. [Link]

  • Kumar, D., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 28(4), 657-664. [Link]

  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). * Zaporozhye Medical Journal*, 26(3), 392-399. [Link]

  • Sharma, A., & Kumar, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 20(12), 1087-1115. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]

  • Kantminiene, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. Pharmaceuticals, 15(8), 1001. [Link]

  • Chiscop, E., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Oncology Letters, 13(3), 1635-1642. [Link]

  • Singh, R. K., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(2-s), 154-167. [Link]

  • Ibrar, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32434. [Link]

  • Ibrar, A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32434. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Triazolyl Thioethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of novel drug design. The 1,2,4-triazole ring system stands out as a "privileged scaffold" due to its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[1] Its presence is a hallmark of numerous commercial drugs with a wide array of therapeutic applications.[1][2] When this potent nucleus is chemically linked via a flexible thioether (R-S-R') bridge to an ethanamine side chain, a class of molecules known as triazolyl thioethanamine derivatives is formed.

The introduction of the sulfur atom in a thioether linkage often enhances lipophilicity, which can improve a molecule's ability to cross cell membranes.[3] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and key evaluation methodologies for triazolyl thioethanamine derivatives, offering a technical resource for researchers engaged in the discovery of next-generation therapeutic agents.

Section 1: General Synthetic Strategies

The synthesis of triazolyl thioethanamine derivatives typically follows a logical and modular pathway. The process generally begins with the construction of a substituted 4H-1,2,4-triazole-3-thiol core. This is often achieved by the cyclization of a thiocarbohydrazide or a potassium dithiocarbazinate with hydrazine hydrate.[4] The resulting triazole-thiol, possessing a nucleophilic thiol group (-SH), serves as a versatile intermediate.

The crucial thioether linkage is then formed via a nucleophilic substitution reaction. The thiol is deprotonated with a suitable base to form a highly reactive thiolate anion, which subsequently attacks an electrophilic halo-ethanamine derivative (e.g., 2-chloro-N,N-dimethylethanamine). This reaction efficiently yields the target triazolyl thioethanamine scaffold. The diversity of this class of compounds can be readily expanded by varying the substituents on both the triazole ring and the ethanamine moiety.

G cluster_0 Step 1: Triazole Core Synthesis cluster_1 Step 2: Thioether Linkage Formation Aromatic_Hydrazide Aromatic Acid Hydrazide CS2_KOH + CS2 / KOH Aromatic_Hydrazide->CS2_KOH Dithiocarbazinate Potassium Dithiocarbazinate CS2_KOH->Dithiocarbazinate Hydrazine + Hydrazine Hydrate (Cyclization) Dithiocarbazinate->Hydrazine Triazole_Thiol 4-Amino-5-Aryl-4H- 1,2,4-triazole-3-thiol Hydrazine->Triazole_Thiol Base + Base (e.g., K2CO3) Nucleophilic Substitution Triazole_Thiol->Base Halo_Ethanamine Halo-Ethanamine Derivative (e.g., Cl-CH2-CH2-NR2) Halo_Ethanamine->Base Final_Product Triazolyl Thioethanamine Derivative Base->Final_Product

Caption: General synthetic pathway for triazolyl thioethanamine derivatives.

Section 2: A Broad Spectrum of Biological Activity

The unique structural combination of a triazole ring, a thioether bridge, and an amine functional group endows these derivatives with a remarkable range of biological activities.

Antifungal Activity

The most extensively documented activity of triazole-containing compounds is their potent antifungal effect.[5] Triazolyl thioethanamine derivatives are no exception and often exhibit significant efficacy against a range of human and plant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[5]

Mechanism of Action: The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a member of the cytochrome P450 family and plays an indispensable role in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[6][7] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates.[7][9] The resulting compromised cell membrane integrity and fluidity ultimately lead to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6][10]

G Compound Triazolyl Thioethanamine Derivative CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Disruption Membrane Disruption & Accumulation of Toxic Sterols CYP51->Disruption Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Requires Ergosterol) Ergosterol->Membrane Incorporation Effect Fungistatic / Fungicidal Effect Disruption->Effect

Caption: Antifungal mechanism of action via CYP51 inhibition.

Antibacterial Activity

Numerous studies have reported that triazole thioether derivatives possess significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[11][12][13] The presence of the sulfur moiety and the overall lipophilicity of the molecule are thought to be key contributors to this activity.[3] Mechanistic studies suggest that these compounds can exert their antibacterial effects by increasing the permeability of the bacterial membrane, leading to leakage of essential intracellular components and disruption of cellular morphology.[13]

Anticancer Activity

The antiproliferative potential of triazolyl thioethanamine derivatives against various human cancer cell lines is an area of growing interest.[2] Cytotoxicity has been demonstrated against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, among others.[11][14][15] The mechanisms underlying their anticancer effects are often multifactorial, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which prevents cancer cells from dividing and proliferating.[14]

Antiviral Activity

The triazole scaffold is a component of several antiviral drugs, and its derivatives have shown promise against a wide range of viruses.[16][17] This includes activity against influenza virus, human immunodeficiency virus (HIV), and hepatitis viruses.[16][17][18] The specific mechanisms can vary, but they often involve the inhibition of critical viral enzymes or proteins, such as viral neuraminidase, which is essential for the release of new virus particles from infected cells.[19]

Section 3: Structure-Activity Relationship (SAR) Insights

The biological potency of triazolyl thioethanamine derivatives is highly dependent on their specific chemical structure. Key SAR observations from the literature include:

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring attached to the triazole core significantly modulate activity. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhances antifungal and antibacterial potency.[3][5] For instance, derivatives with 2,4-difluorophenyl or 3,4-dichlorobenzyl groups have shown particularly strong activity.[3][5]

  • Amine Substituents: The substitution pattern on the ethanamine nitrogen can influence both potency and selectivity. Different alkyl or aryl groups can affect the molecule's solubility, steric profile, and ability to form secondary interactions with the target protein.

  • Linker Length: While this guide focuses on thioethan amine, modifying the length of the alkyl chain between the sulfur and nitrogen atoms can impact the molecule's flexibility and optimal positioning within a binding pocket.

Section 4: Core Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a gold-standard technique for determining MIC values.[20][21]

Causality and Self-Validation: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). It includes critical controls to validate the results: a sterility control (medium only) to check for contamination, a growth control (medium + inoculum) to ensure the microorganism is viable, and a positive control (a known antibiotic like Ciprofloxacin or Fluconazole) to confirm the assay is performing as expected. Two-fold serial dilutions ensure a precise determination of the inhibitory concentration.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[20] Dilute this suspension in the growth medium to the required final concentration (typically ~5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Also include a growth control well (inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[22]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Include Controls: - Growth Control (Inoculum only) - Sterility Control (Medium only) - Positive Control (Std. Drug) C->D Set up alongside E Incubate Plate (e.g., 37°C for 24h) C->E F Visually Assess for Turbidity (Microbial Growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Sources

Coordination geometry of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (hereafter referred to as L ) represents a critical class of hybrid donor ligands combining a rigid heteroaromatic core with a flexible aliphatic tail.[1] Its coordination chemistry is governed by the competition between the soft thioether sulfur , the borderline triazole nitrogen , and the hard primary amine nitrogen .[1]

This guide details the structural causality, synthesis, and characterization of transition metal complexes derived from L . It is designed for researchers aiming to exploit these complexes for their DNA-binding affinity and cytotoxic potential.[1]

Ligand Architecture & Synthesis Strategy

Structural Analysis

The ligand L functions primarily as a bidentate N,N-donor , forming stable six-membered chelate rings.[1] However, the presence of the thioether linkage introduces "hemilabile" character, allowing for structural isomerism depending on the metal ion's hardness (HSAB theory).[1]

  • Donor Site A (Triazole-N): The N2 nitrogen of the triazole ring.[1]

  • Donor Site B (Amine-N): The terminal primary amine (-NH₂).[1]

  • Bridge (Thioether-S): Acts as a flexible hinge; typically non-coordinating in mononuclear Cu(II)/Ni(II) species but active in Ag(I)/Hg(II) polymeric arrays.[1]

Validated Synthesis Protocol

The synthesis relies on the S-alkylation of the parent thione.[1] The use of a phase-transfer catalyst or strict pH control is required to prevent N-alkylation side products.[1]

Reagents:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol (Precursor A)[1]

  • 2-Chloroethanamine hydrochloride (Precursor B)[1]

  • Potassium Hydroxide (KOH)[1]

  • Ethanol (Absolute)[1]

Protocol:

  • Deprotonation: Dissolve Precursor A (10 mmol) in EtOH (20 mL) containing KOH (20 mmol). Stir at room temperature for 30 min to generate the thiolate anion.

  • Addition: Add Precursor B (10 mmol) portion-wise to the stirring solution.

  • Reflux: Heat to reflux (78 °C) for 6-8 hours. Monitor via TLC (9:1 CHCl₃:MeOH).[1]

  • Isolation: Filter off KCl precipitate. Evaporate solvent.[1] Recrystallize the residue from EtOH/Ether.[1]

Visualization: Synthesis Pathway

Synthesis cluster_0 Precursors cluster_1 Product A 4-Methyl-1,2,4- triazole-3-thiol Process Reflux (EtOH/KOH) 6-8 Hours A->Process B 2-Chloroethanamine HCl B->Process L Ligand (L) (Thioether-Amine) Process->L S-Alkylation KCl KCl Process->KCl Byproduct

Figure 1: S-alkylation pathway for ligand synthesis.[1][2] Note the specific requirement for basic conditions to neutralize the amine salt.

Coordination Geometry & Metal Interaction[1][3][4]

The geometry of the resulting complex is dictated by the metal ion's electronic configuration and the counter-anion.[1]

Copper(II) Complexes: Distorted Octahedral

Copper(II) (


) typically forms mononuclear complexes with L .[1] Due to the Jahn-Teller effect, these complexes exhibit distorted octahedral or square pyramidal geometries.[1]
  • Stoichiometry: [Cu(L)₂]X₂[1]

  • Binding Mode: The ligand coordinates in a bidentate N,N' fashion .[1]

  • Chelate Ring: A six-membered ring is formed involving the Triazole-N, C-S-C linkage, and Amine-N.[1]

  • Spectroscopic Signature: A broad d-d band around 600-650 nm (visible region).[1]

Nickel(II) Complexes: Octahedral vs. Square Planar[1]
  • Paramagnetic Octahedral: Formed with weak field anions (Cl⁻, NO₃⁻).[1] [Ni(L)₂(H₂O)₂]²⁺.[1]

  • Diamagnetic Square Planar: Formed with strong field anions or in the absence of axial coordination.[1] [Ni(L)₂]²⁺.[1]

Silver(I): Bridging Architectures

Unlike Cu(II), Ag(I) is a soft acid and has a high affinity for the thioether sulfur.[1] This often results in polynuclear coordination polymers where L acts as a tridentate N,S,N bridge.[1]

Visualization: Coordination Logic

Coordination Metal Metal Ion Selection Cu Cu(II) / Zn(II) (Borderline/Hard) Metal->Cu Ag Ag(I) / Hg(II) (Soft) Metal->Ag Mode1 N,N-Chelation (6-Membered Ring) Cu->Mode1 Preferential Binding Mode2 N,S,N-Bridging (Polymeric) Ag->Mode2 Thioether Affinity Geo1 Distorted Octahedral [M(L)2]2+ Mode1->Geo1 Geo2 1D/2D Coordination Polymer Mode2->Geo2

Figure 2: Decision tree for coordination geometry based on Metal Ion Hardness (HSAB).

Structural Characterization Protocols

To validate the coordination mode, a multi-technique approach is mandatory.

Infrared Spectroscopy (FT-IR)

This is the primary rapid-screening tool.[1]

Functional GroupFree Ligand (cm⁻¹)Complex [M(L)₂] (cm⁻¹)Interpretation
ν(NH₂) Asym 3350 - 33803280 - 3310Red shift indicates coordination via Amine N.
ν(C=N) Triazole 1590 - 16101570 - 1590Shift confirms Triazole N coordination.[1]
ν(C-S) 680 - 700UnchangedIndicates S is non-coordinating (in Cu/Ni/Zn).[1]
ν(M-N) N/A450 - 500Appearance of new band confirms metal bond.[1]
Electronic Spectroscopy (UV-Vis)[1]
  • Ligand Field Transitions:

    • Cu(II): Look for a broad band at ~15,000 - 16,000 cm⁻¹ (

      
      ), indicative of octahedral geometry.[1]
      
    • Ni(II): Three bands are expected for octahedral symmetry:

      • 
        : 
        
        
        
        (~10,000 cm⁻¹)[1]
      • 
        : 
        
        
        
        (~16,000 cm⁻¹)[1]
      • 
        : 
        
        
        
        (~26,000 cm⁻¹)[1]
X-Ray Diffraction (XRD) - The Gold Standard

For definitive proof, single crystals must be grown.[1]

  • Method: Slow evaporation of an ethanolic solution of the complex at room temperature.[1]

  • Key Parameter to Check: The bite angle (N-M-N).[1] For a 6-membered ring involving this ligand, the bite angle is typically near 88-92° , closer to the ideal octahedral 90° than the restricted 5-membered rings (which are often ~80°).[1]

Biological Implications[5][6]

Research indicates that triazole-thio-amine complexes exhibit enhanced biological activity compared to the free ligand, a phenomenon known as the Chelation Effect (Overtone's concept).[1]

Mechanism of Action[1]
  • Lipophilicity: Coordination reduces the polarity of the metal ion by delocalizing

    
    -electrons over the chelate ring.[1] This increases lipophilicity, facilitating penetration through the lipid bilayer of bacterial or cancer cell membranes.[1]
    
  • DNA Binding: The planar triazole ring allows for intercalation between DNA base pairs, while the metal center can induce oxidative cleavage via ROS (Reactive Oxygen Species) generation.[1]

Experimental Validation (Cytotoxicity)
  • Assay: MTT Assay against carcinoma cell lines (e.g., HeLa, MCF-7).

  • Control: Cisplatin (positive control) and Free Ligand (negative control).[1]

  • Expectation: The IC₅₀ value of the complex should be significantly lower (more potent) than the free ligand.

References

  • Alizadeh, R. et al. (2023).[1][3] "A new coordination polymer of Cd(II) with 4-methyl-1,2,4-triazole-3-thiol ligand: synthesis, characterization, crystal structure." Transition Metal Chemistry.

  • Sumrra, S. H. et al. (2022).[1][3] "A review on the biomedical efficacy of transition metal triazole compounds." Journal of Coordination Chemistry.

  • Haddad, R. et al. (2013).[1] "Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol." SpringerPlus.[1]

  • Aromí, G. et al. (2011).[1][3] "Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials."[1][3] Coordination Chemistry Reviews.

  • Singh, K. et al. (2018).[1] "Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes." Scholars Research Library.

Sources

Electronic properties and DFT studies of 4-methyl-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Properties and DFT Studies of 4-Methyl-Triazole Derivatives

Executive Summary

The triazole moiety—specifically the 4-methyl-substituted variants of 1,2,3-triazole and 1,2,4-triazole—represents a privileged scaffold in medicinal chemistry.[1] Its utility arises from its bioisosteric resemblance to amide bonds, high dipole moments, and capacity for hydrogen bonding.[2] However, the rational design of triazole-based therapeutics requires more than synthetic intuition; it demands a rigorous understanding of electronic structure.

This guide provides a comprehensive workflow for characterizing 4-methyl-triazole derivatives using Density Functional Theory (DFT). By correlating ab initio electronic descriptors (HOMO-LUMO gaps, Molecular Electrostatic Potential) with biological activity, researchers can predict reactivity and binding affinity prior to synthesis.

The Computational Framework: Theory & Selection

To accurately model the electronic properties of nitrogen-rich heterocycles, the choice of functional and basis set is critical. The high electron density on the nitrogen atoms requires diffuse functions to model lone-pair interactions correctly.

2.1 Functional Selection
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The industry standard for organic molecules. It provides an excellent balance between cost and accuracy for geometry optimization and vibrational frequencies.

  • CAM-B3LYP: Essential for studying Charge Transfer (CT) excitations. If your triazole derivative has a "push-pull" system (e.g., a donor attached to the triazole ring), use this long-range corrected functional.

  • ωB97X-D: Recommended if the derivative involves π-stacking (e.g., phenyl-substituted triazoles). This functional includes dispersion corrections that B3LYP lacks.

2.2 Basis Set Recommendations
  • Optimization: 6-31G(d,p) is sufficient for initial geometry convergence.

  • Electronic Properties: 6-311++G(d,p) is mandatory for final energy calculations. The ++ adds diffuse functions, crucial for describing the electron-rich nitrogen lone pairs and anionic states.

Electronic Descriptors & Biological Implications[3][4]

DFT allows us to extract quantitative descriptors that correlate with biological activity (QSAR).

3.1 Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical stability and reactivity of the molecule.

  • HOMO: Represents the electron-donating ability. In 4-methyl-triazoles, the HOMO is typically localized on the nitrogen atoms and the methyl group (hyperconjugation).

  • LUMO: Represents the electron-accepting ability. A lower LUMO energy implies the molecule is a "soft" electrophile, likely to react with nucleophilic residues in protein pockets (e.g., Cysteine, Serine).

3.2 Global Reactivity Descriptors

These parameters are derived directly from HOMO/LUMO energies (


 and 

) and are vital for comparing a library of derivatives.
DescriptorSymbolFormulaBiological Significance
Chemical Potential


Indicates the direction of electron flow. Electrons flow from high

(drug) to low

(receptor).
Chemical Hardness


"Hard" molecules are stable/unreactive. "Soft" molecules (low

) are more bioactive and polarizable.
Electrophilicity Index


Measures the stabilization energy when the system acquires an additional electronic charge. High

correlates with strong DNA/protein binding.
3.3 Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.[3]

  • Red Regions (Negative): Electron-rich. In 4-methyl-triazole, these are the N2/N3 nitrogens. These sites accept hydrogen bonds.[2][4][5][6]

  • Blue Regions (Positive): Electron-deficient. These sites act as hydrogen bond donors.

  • Application: If the receptor pocket is hydrophobic, you want to minimize the intensity of the Red/Blue regions. If the pocket is polar, you want to maximize them.

Standard Operating Procedure (SOP)

This protocol assumes the use of Gaussian 09/16, but the logic applies to ORCA or GAMESS.

Phase 1: Structure Preparation
  • Draw: Generate the 3D structure of the 4-methyl-triazole derivative.

  • Pre-optimize: Use a molecular mechanics force field (MMFF94) to clean the geometry.

  • Conformational Search: If the derivative has flexible side chains (e.g., alkyl linkers), perform a conformational scan to find the global minimum.

Phase 2: Geometry Optimization (DFT)

Route Section Example:

opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water,pcm)

  • opt : Optimizes bond lengths and angles to finding the stationary point.

  • freq : Calculates vibrational frequencies.[7] CRITICAL: Ensure there are no imaginary frequencies (negative values). An imaginary frequency implies you are at a transition state, not a minimum.

  • scrf : Solvation model. Use water for biological simulation or DMSO if comparing to NMR data.

Phase 3: Property Extraction
  • Check Log File: Verify "Stationary point found."

  • Extract Energies: Pull HOMO and LUMO values (in Hartrees) and convert to eV (

    
    ).
    
  • Generate Surfaces: Create the MEP surface (isovalue = 0.0004 a.u.) to visualize binding sites.

Visualization of Workflows
5.1 The Computational Pipeline

This diagram outlines the decision-making process for a standard DFT study on triazoles.

DFT_Workflow Start Start: 4-Methyl-Triazole Structure PreOpt MMFF94 Pre-optimization Start->PreOpt DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) PreOpt->DFT_Opt Freq_Check Frequency Check: Imaginary Freq? DFT_Opt->Freq_Check TS_Fix Distort Geometry & Re-optimize Freq_Check->TS_Fix Yes (< 0) Properties Calculate Properties (FMO, MEP, NLO) Freq_Check->Properties No (All > 0) TS_Fix->DFT_Opt Validation Experimental Validation (NMR/X-Ray) Properties->Validation

Figure 1: Step-by-step computational workflow for characterizing triazole derivatives, ensuring geometric stability before property calculation.

5.2 Reactivity & Bioactivity Logic

How to translate raw DFT numbers into medicinal chemistry insights.

Bioactivity_Logic FMO Frontier Orbitals (HOMO/LUMO) Gap Energy Gap (ΔE) FMO->Gap Softness Global Softness (σ) Gap->Softness Inverse Relation Reactivity Chemical Reactivity Softness->Reactivity MEP MEP Surface (Charge Dist.) Binding Receptor Binding (Electrostatics) MEP->Binding Outcome Biological Activity Prediction Reactivity->Outcome Binding->Outcome

Figure 2: Logical pathway connecting electronic descriptors (FMO, MEP) to biological outcomes.

Experimental Validation

A DFT study is only as strong as its experimental grounding. You must validate your calculated model against physical data.

  • NMR Validation: Compare calculated isotropic shielding tensors (GIAO method) with experimental

    
    H and 
    
    
    
    C NMR shifts. A correlation coefficient (
    
    
    ) > 0.99 indicates a valid geometry.
  • X-Ray Crystallography: Compare calculated bond lengths (e.g., N1-N2 bond in triazole) with crystal data. The typical deviation should be < 0.02 Å.

  • UV-Vis: Calculate TD-DFT (Time-Dependent DFT) vertical excitation energies and compare

    
     with experimental UV-Vis spectra to validate the electronic gap.
    
References
  • Benchmarking DFT Methods for 1,2,4-Triazoles. (2025). Scribd. Retrieved from [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2024). ACS Omega. Retrieved from [Link]

  • Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives. (2024). Scientific Reports. Retrieved from [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Solubility profile of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide range of therapeutic agents.[1][2] The compound this compound, a functionalized triazole, represents a class of molecules with significant potential in drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is a critical prerequisite for advancing any candidate compound through the development pipeline. Solubility directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This technical guide serves as a comprehensive framework for researchers, scientists, and drug development professionals tasked with characterizing the solubility profile of this compound. As specific experimental solubility data for this compound is not widely available in published literature, this document provides the theoretical grounding and detailed experimental protocols necessary to generate this crucial dataset. We will explore the structural basis for its predicted solubility, outline a robust methodology for its determination using the gold-standard saturation shake-flask method, and discuss the interpretation of the resulting data for pharmaceutical applications.

Theoretical Framework for Solubility Assessment

A molecule's solubility is dictated by its intermolecular interactions with the solvent.[3] The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4] This is governed by the balance of forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[5]

Structural Analysis of this compound

To predict the solubility behavior of the title compound, we must first dissect its molecular structure:

  • 4-Methyl-4H-1,2,4-triazole Ring: This heterocyclic core contains three nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor.

  • Thioether Linkage (-S-): The thioether group is less polar than an ether but contributes to the molecule's overall flexibility.

  • Ethanamine Chain (-CH₂CH₂NH₂): The ethyl chain is a non-polar hydrocarbon component, while the terminal primary amine (-NH₂) is highly polar and a strong hydrogen bond donor and acceptor. This amine group also introduces basicity, meaning its protonation state and solubility can be significantly influenced by pH.

The presence of both polar (triazole, amine) and non-polar (ethyl, methyl) regions suggests that the molecule is amphiphilic to some degree. Its solubility will therefore be highly dependent on the specific nature of the organic solvent.

Predicting Behavior in Common Organic Solvents

Based on the structural analysis, we can form initial hypotheses:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the triazole nitrogens and the primary amine. High solubility is anticipated in these solvents.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can interact favorably with the polar regions of the molecule but cannot donate hydrogen bonds. Good to moderate solubility is expected. Notably, related complex triazole structures have been successfully recrystallized from DMF.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The dominant polar functional groups of the molecule are unlikely to interact favorably with non-polar solvents. Therefore, poor solubility is predicted in this class of solvents.[4]

A Validated Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The saturation shake-flask method is the reference standard for determining thermodynamic (equilibrium) solubility, providing the most accurate and reliable data for regulatory and formulation purposes.[8][9]

Rationale for the Shake-Flask Method

This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is crucial as kinetic or high-throughput methods can sometimes overestimate solubility by failing to account for the most stable, and typically least soluble, crystalline form of the compound.[10] A key component of this protocol's trustworthiness is the post-experiment analysis of the residual solid to confirm that no phase change (e.g., conversion to a different polymorph or a solvate) has occurred.[9]

Experimental Workflow

The following diagram outlines the comprehensive workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add precise volume of selected organic solvent prep1->prep2 Step 1 equil1 Seal vials and place in shaker bath at 37 °C prep2->equil1 equil2 Agitate for 24-72 hours to ensure equilibrium equil1->equil2 Step 2 sample1 Allow vials to settle equil2->sample1 analysis2 Recover and dry residual solid equil2->analysis2 sample2 Withdraw supernatant sample1->sample2 Step 3a sample3 Centrifuge to remove fine particulates sample2->sample3 Step 3b sample4 Filter supernatant with low-binding filter (e.g., PTFE) sample3->sample4 Step 3c analysis1 Quantify concentration via validated HPLC method sample4->analysis1 analysis3 Analyze solid state via XRPD, DSC, or FTIR analysis2->analysis3 Validation

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C)

  • Calibrated positive displacement pipette

  • Centrifuge

  • Syringes and low-binding syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) instrument

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. Ensure the amount is sufficient to maintain a suspension throughout the experiment but not so much that it alters the solvent properties.[8] For example, add ~10 mg of the compound to each vial.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 37 °C for pharmaceutical relevance).[9] Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study is recommended.

  • Sample Separation:

    • Remove vials from the shaker and allow them to stand undisturbed for a short period to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, avoiding disturbance of the solid residue.

    • Centrifuge the aliquot to pellet any suspended fine particles.

    • Filter the resulting supernatant through a chemically compatible, low-binding syringe filter to obtain a clear, particle-free solution.[9]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the filtered sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[8]

  • Solid-State Validation:

    • After sampling, recover the remaining solid residue from the vials.

    • Dry the solid under vacuum.

    • Analyze the residue using XRPD, DSC, or FTIR to confirm that the solid form has not changed during the experiment.[9] This step is critical to ensure the measured solubility corresponds to the initial solid form.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents. The results should be reported as an average of at least triplicate measurements, along with the standard deviation.

Illustrative Solubility Data Table

Since experimental data is not available, the following table is provided for illustrative purposes only. It demonstrates how the results of the described protocol should be organized.

Solvent ClassSolventPredicted Polarity IndexIllustrative Solubility (mg/mL) at 37 °C
Polar Protic Methanol5.1> 100
Ethanol4.350 - 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 100
Acetonitrile5.810 - 25
Non-Polar Dichloromethane3.11 - 5
Toluene2.4< 0.1
n-Hexane0.1< 0.01

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Implications for Drug Development

The obtained solubility profile provides critical insights for subsequent development activities:

  • High solubility in polar protic solvents like ethanol suggests feasibility for simple oral liquid formulations.

  • Good solubility in solvents like DMSO is advantageous for in vitro screening assays and stock solution preparation.

  • Poor solubility in non-polar solvents indicates that lipid-based formulations might require significant solubilizing excipients.

  • The data informs the selection of appropriate solvent systems for purification, crystallization, and the manufacturing of the active pharmaceutical ingredient (API).

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in pharmaceutical development. While no public data currently exists, a systematic approach grounded in the theoretical understanding of its molecular structure and executed via the robust saturation shake-flask method can reliably generate this essential information. The detailed protocol and validation checks described in this guide provide a self-validating framework for researchers to produce high-quality, trustworthy data. This data is indispensable for making informed decisions in formulation, preclinical testing, and process chemistry, ultimately paving the way for the successful development of new therapeutic agents.

References

  • Fiveable. (2025, September 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Raytor. (2026, January 22).
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • World Health Organization (WHO).
  • American Pharmaceutical Review. (2013, April 2).
  • PubMed. (2018, February 6).
  • Khan Academy. Solubility of organic compounds (video).
  • BYJU'S. Factors Affecting Solubility.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine.
  • Gotsulya, A. et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Marmara Pharmaceutical Journal.

Sources

The Convergence of Click Chemistries: A Technical Guide to Triazole-Thioether Linked Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of 1,2,3-triazole and thioether motifs into a single amine-linked scaffold represents a sophisticated evolution in linker chemistry. This architecture combines the rigid, bioisosteric properties of the triazole ring (mimicking amide bonds) with the metabolic flexibility and nucleophilic nature of thioethers. Primarily utilized in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design, and bioconjugation , this hybrid class allows for orthogonal functionalization—enabling researchers to "click" distinct molecular modules together with high precision.

This guide details the historical emergence, structural rationale, and validated synthetic protocols for triazole-thioether linked amines, providing a roadmap for their application in modern drug development.

Historical Evolution: From Huisgen to Orthogonal Assembly

The discovery of triazole-thioether linked amines is not a singular event but the convergence of two distinct "Click Chemistry" revolutions.

The Triazole Era (2002)

While 1,2,3-triazoles were described by Huisgen in the 1960s via thermal cycloaddition, the field was revolutionized in 2002 when Sharpless and Meldal independently discovered the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allowed for the regioselective synthesis of 1,4-disubstituted triazoles under mild conditions, establishing the triazole as a premier peptidomimetic linker.

The Thiol-Ene Renaissance (Mid-2000s)

Parallel to the CuAAC explosion, the radical-mediated thiol-ene reaction (hydrothiolation of C=C bonds) gained prominence as a metal-free "click" reaction. Its high yield and tolerance for aqueous environments made it ideal for bioconjugation.

The Convergence (2010–Present)

Researchers recognized that combining these two distinct "click" methodologies allowed for orthogonal assembly . A central amine scaffold could be functionalized sequentially: first via a copper-catalyzed reaction (triazole formation) and second via a sulfur-based nucleophilic or radical attack (thioether formation).[1] This led to the development of Triazole-Thioether Linked Amines , a scaffold now critical in designing multi-targeted ligands and antibody-drug conjugates (ADCs).

Structural Logic & Causality

Why combine a Triazole with a Thioether? The choice is driven by specific physicochemical requirements in drug design:

Feature1,2,3-TriazoleThioether (Sulfide)Hybrid Synergy
Geometry Rigid, PlanarFlexible (C-S-C angle ~90°)Balances structural integrity with induced-fit capability.
Electronics Strong Dipole (~5 D), H-bond AcceptorPolarizable, NucleophilicCreates unique electronic environments for binding pockets.
Metabolism Highly Stable (Oxidatively inert)Susceptible to oxidation (Sulfoxide/Sulfone)Thioether acts as a "metabolic handle" or prodrug trigger.
Synthesis CuAAC (Catalytic)Nucleophilic Substitution / Thiol-EneAllows orthogonal, stepwise library generation.
Diagram 1: Orthogonal Assembly Logic

The following diagram illustrates the logical flow of synthesizing these hybrid linkers, highlighting the orthogonality of the reactive groups.

OrthogonalAssembly cluster_0 Orthogonality Check Precursor Amine Core (Propargyl + Halide) Step1 Step 1: CuAAC (Azide-Alkyne Click) Precursor->Step1 + Azide (R-N3) Cu(I) Cat. Intermediate Triazole Intermediate (Rigid Linker Established) Step1->Intermediate Step2 Step 2: Thiolation (Nucleophilic Sub. or Thiol-Ene) Intermediate->Step2 + Thiol (R'-SH) Base or Radical Final Triazole-Thioether Linked Amine Step2->Final

Caption: Sequential assembly strategy utilizing the chemical orthogonality of alkyne and halide/alkene functionalities.

Validated Experimental Protocols

The following protocols are synthesized from high-impact literature (see References 1, 3) and optimized for reproducibility.

Method A: Synthesis of Thioether-Amide Linked 1,2,3-Triazoles

This protocol describes the synthesis of a scaffold where the thioether is pre-installed on the alkyne, followed by triazole formation. This is preferred when the thioether moiety is sensitive to alkylation conditions.

Target Molecule: 1-(2-(Arylthio)ethyl)-4-substituted-1,2,3-triazole derivative.

Reagents & Equipment[2][3]
  • Azide Component: 2-Azido-N-substituted acetamide (1.0 equiv)

  • Alkyne Component: Aryl(prop-2-yn-1-yl)sulfane (1.0 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: DMF/Water (8:2 ratio) - Critical for solubilizing the copper complex.

  • Purification: Column Chromatography (Ethyl Acetate/Hexane).

Step-by-Step Methodology
  • Preparation of "Click" Cocktail:

    • Dissolve the Aryl(prop-2-yn-1-yl)sulfane (thioether alkyne) and 2-Azido-N-substituted acetamide in DMF (5 mL per mmol).

    • Note: The thioether linkage is stable under these Cu(I) conditions, unlike oxidative conditions.

  • Catalyst Activation:

    • Prepare a fresh aqueous solution of CuSO₄·5H₂O and Sodium Ascorbate.

    • Add the ascorbate solution to the copper solution (color changes from blue to yellow/orange indicating Cu(I) generation).

    • Immediately add this mixture to the reaction vessel.

  • Reaction:

    • Stir vigorously at room temperature for 6–12 hours.

    • Monitoring: Use TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the azide spot (checking with triphenylphosphine stain if necessary).

  • Work-up (Self-Validating Step):

    • Dilute with ice-cold water. A precipitate should form (the triazole product is often less soluble than reactants).

    • Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), wash with brine (to remove DMF), and dry over Na₂SO₄.

  • Purification:

    • Recrystallize from Ethanol or purify via silica gel chromatography.

Yield Expectation: 85–95% Key Characterization Signal: ¹H NMR singlet at δ 7.5–8.5 ppm (Triazole C5-H).

Method B: One-Pot Multicomponent Synthesis

For rapid library generation, a one-pot approach utilizing in-situ azide generation is highly efficient.

Protocol
  • Reagents: Aromatic amine (1.0 eq), t-Butyl Nitrite (1.5 eq), Azidotrimethylsilane (TMSN₃, 1.2 eq), Propargyl thioether (1.0 eq), CuI (10 mol%).

  • Step 1 (Azide Formation): Dissolve amine in Acetonitrile (ACN) at 0°C. Add t-Butyl Nitrite and TMSN₃ dropwise. Stir for 1 hour.

  • Step 2 (Cycloaddition): Add the Propargyl thioether and CuI directly to the same pot. Warm to room temperature and stir for 4 hours.

  • Advantage: Eliminates the isolation of potentially unstable organic azides.[4]

Mechanistic Pathway & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The thioether sulfur can occasionally poison the Copper catalyst by chelation.

Diagram 2: Catalytic Cycle & Sulfur Interference

CatalyticCycle Cu_II Cu(II) Precursor Cu_I Active Cu(I) Species Cu_II->Cu_I Ascorbate Reductant Coordination Cu(I)-Acetylide Complex Cu_I->Coordination + Alkyne SulfurTrap INTERFERENCE: Cu(I)-S Chelation Cu_I->SulfurTrap Excess Thioether (Competitive Binding) Cycle_Step Azide Coordination & Ring Closure Coordination->Cycle_Step + Azide SulfurTrap->Cu_I Heat / Ligand Exchange Product Triazole Product Cycle_Step->Product Product->Cu_I Regeneration

Caption: CuAAC catalytic cycle highlighting potential catalyst poisoning by thioether functionalities.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning by Sulfur (S-Cu interaction).Increase Cu loading to 10-15 mol% or use a stabilizing ligand like TBTA or THPTA to protect the Cu center.
Low Yield Oxidation of Thioether to Sulfoxide.Ensure thorough degassing of solvents (N₂ sparge) and use excess Ascorbate (antioxidant).
Regioisomer Mix Thermal background reaction (non-catalyzed).Ensure temperature is kept <40°C. High heat promotes 1,5-isomer formation (Huisgen pathway).

Applications in Drug Discovery[1][5][6][7][8]

The triazole-thioether linkage has found specific utility in:

  • Antifungal Agents: Derivatives of 1,2,4-triazole-3-thiones (a subset of this class) are potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis (See Ref 2).

  • Anticancer Hybrids: Linking 1,2,3-triazoles with thioether-based alkylators creates dual-action agents. The triazole binds to the target protein (e.g., EGFR), while the thioether linker positions a warhead or improves lipophilicity for membrane permeability (See Ref 1, 4).

  • PROTAC Linkers: The combination provides a "variable length" linker. The triazole provides a rigid "kink" to orient the E3 ligase ligand, while the thioether chain allows for fine-tuning of the reach to the target protein.

References

  • Regioselective Synthesis and Antimicrobial Evaluation of Some Thioether-Amide Linked 1,4-Disubstituted 1,2,3-Triazoles. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. NIH / PubMed Central. [Link]

  • Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal. [Link]

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Methodological & Application

Application Notes and Protocols for 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Bidentate Ligand in Coordination Chemistry and Drug Development

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these heterocyclic compounds is often magnified upon chelation with transition metal ions.[3][4] The introduction of a thioether linkage and a terminal amino group to the 4-methyl-4H-1,2,4-triazole-3-thiol core yields 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, a versatile bidentate ligand. This structural modification creates a ligand with strategically positioned nitrogen and sulfur donor atoms, making it an excellent candidate for forming stable five-membered chelate rings with various metal ions.[3] Such metal complexes are of significant interest in the development of novel therapeutic agents, as the coordination of the organic ligand to a metal center can enhance its biological activity.[5]

These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of this compound as a chelating ligand. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to explore the rich coordination chemistry of this promising molecule and its potential applications in drug discovery and materials science.

Part 1: Synthesis and Purification of the Ligand

The synthesis of this compound is proposed via a two-step process involving the S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol with a protected aminoethyl halide, followed by deprotection. The S-alkylation of triazole thiols is a well-established and efficient reaction.[6][7]

Proposed Synthetic Pathway

Synthetic Pathway 4-Methyl-4H-1,2,4-triazole-3-thiol 4-Methyl-4H-1,2,4-triazole-3-thiol Intermediate tert-butyl (2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)carbamate 4-Methyl-4H-1,2,4-triazole-3-thiol->Intermediate 1. Base (e.g., NaH) 2. Br(CH2)2NH(Boc) Final Ligand This compound Intermediate->Final Ligand Acid (e.g., TFA or HCl) Chelation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand_Sol Dissolve Ligand in Solvent Mix Mix Solutions (e.g., dropwise addition) Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mix Stir Stir at Controlled Temperature (e.g., reflux) Mix->Stir Precipitate Induce Precipitation/Crystallization Stir->Precipitate Filter Filter the Solid Complex Precipitate->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Complex Wash->Dry

Sources

Application Note & Protocols: Synthesis of Novel Schiff Bases from 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Schiff bases derived from 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine. Schiff bases incorporating the 1,2,4-triazole moiety are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document elucidates the underlying reaction mechanism, explores critical parameters for synthesis optimization, and presents validated, step-by-step protocols for both conventional heating and microwave-assisted methods. Furthermore, it details essential techniques for product purification and rigorous characterization by modern spectroscopic methods, ensuring the synthesis of high-purity compounds for downstream applications.

Scientific Principles and Mechanistic Overview

The formation of a Schiff base, or azomethine, is a cornerstone reaction in organic synthesis, involving the condensation of a primary amine with an aldehyde or a ketone.[4][5] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the electrophilic carbonyl carbon to form an unstable carbinolamine (or hemiaminal) intermediate, followed by the acid- or base-catalyzed dehydration to yield the final imine product.[4][6]

The overall reaction is reversible, and the removal of water is critical to drive the equilibrium toward the product side.[4][7]

Caption: General mechanism of Schiff base formation.

The starting amine, this compound, possesses a highly nucleophilic primary amino group essential for the initial attack on the carbonyl carbon. The integrated 1,2,4-triazole ring is a critical pharmacophore known to enhance the biological efficacy of molecules, often through coordination with metallic ions in biological systems.[1][8]

Experimental Design and Parameter Optimization

The success of Schiff base synthesis hinges on the careful selection of experimental conditions. The choices of carbonyl compound, solvent, catalyst, and temperature are interdependent and dictate reaction efficiency, yield, and purity.

Reagent Selection
  • Carbonyl Source: Aromatic and heteroaromatic aldehydes are generally more reactive than ketones due to lower steric hindrance and greater electrophilicity of the carbonyl carbon.[4][9] Aliphatic aldehydes can also be used but may be prone to side reactions like polymerization.[2]

  • Amine Source: this compound serves as the primary amine. Ensure high purity of this starting material to prevent side reactions.

Solvent and Catalyst Selection

The solvent not only dissolves the reactants but also influences the reaction equilibrium. Polar protic solvents like ethanol and methanol are commonly used and often give high yields.[10][11] The choice of catalyst is crucial; typically, a few drops of a weak acid like glacial acetic acid are sufficient.[9][12]

Causality: The acid catalyzes the dehydration of the carbinolamine intermediate, which is often the rate-determining step.[13] However, excessive acid is detrimental as it will protonate the primary amine, converting it into a non-nucleophilic ammonium salt and inhibiting the initial addition step.[7][13] Therefore, maintaining a mildly acidic pH is optimal.

ParameterRecommended ChoiceRationale & Justification
Solvent Absolute Ethanol, MethanolExcellent solubility for reactants; polar nature can stabilize intermediates.[6][14]
Toluene (with Dean-Stark)Forms an azeotrope with water, facilitating its removal and driving the reaction forward.[14]
Water, Ionic LiquidsGreen chemistry alternatives that can be effective and environmentally benign.[10][15]
Catalyst Glacial Acetic AcidProvides the necessary protons to catalyze dehydration without fully protonating the amine.[11][12]
Lewis Acids (e.g., Yb(OTf)₃)Can be effective, especially for less reactive ketones, by activating the carbonyl group.[16]
Natural Acids (e.g., lemon juice)A green alternative providing a mildly acidic environment.
Temperature and Reaction Monitoring

Reactions are typically conducted at reflux temperature to increase the reaction rate.[5][12] Reaction progress should be diligently monitored using Thin Layer Chromatography (TLC) by observing the consumption of the limiting reactant and the formation of the new product spot.[12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Conventional Synthesis via Reflux

This method is a robust and widely applicable procedure for Schiff base synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the amine in 30-40 mL of absolute ethanol.

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0 eq.) to the solution.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.[9][12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., mobile phase: 4:1 petroleum ether:ethyl acetate). The reaction is typically complete within 3-6 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.[12]

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant reduction in reaction time and often leads to higher yields.[2][5]

  • Reaction Setup: In a 10 mL microwave reaction vessel with a magnetic stir bar, combine this compound (1.0 eq.), the aldehyde/ketone (1.0 eq.), and 5 mL of absolute ethanol.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100-120°C for 5-15 minutes.

  • Monitoring & Workup: After irradiation, cool the vessel to room temperature. Check for reaction completion via TLC. The product can be isolated as described in Protocol A (Steps 7-8).

Caption: General experimental workflow for synthesis and purification.

Product Isolation and Purification

Purity is paramount for biological screening and drug development. The crude product obtained from filtration may require further purification.

  • Recrystallization: This is the most common method for purifying solid Schiff bases.[17] Ethanol is often a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form high-purity crystals.

  • Column Chromatography: If recrystallization is ineffective, purification can be achieved via column chromatography.[17]

    • Stationary Phase: Neutral alumina is often preferred over silica gel, as the acidic nature of silica can sometimes cause hydrolysis of the imine bond.[17]

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective.

Note on Stability: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[17] Store the purified product in a desiccator at a low temperature to ensure long-term stability.

Structural Characterization and Validation

The identity and purity of the synthesized Schiff base must be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observation for Schiff Base Formation
FT-IR Disappearance of C=O stretch (from aldehyde/ketone, ~1680-1720 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine/imine) stretching band around 1558-1660 cm⁻¹.[18][19]
¹H NMR Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm) and the broad primary amine (-NH₂) signal.[18][20]
¹³C NMR Appearance of the azomethine carbon signal (-C=N-) in the range of δ 158-164 ppm. Disappearance of the carbonyl carbon signal (~δ 190-200 ppm).[18][20]
Mass Spec. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.[21]

Applications in Drug Discovery

The synthesized triazole-containing Schiff bases are valuable scaffolds in drug discovery. The presence of multiple nitrogen atoms (from the triazole and imine groups) and the thioether sulfur atom makes them excellent chelating ligands for metal ions.[1][22] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][11] Potential therapeutic applications include:

  • Antimicrobial and Antifungal Agents [1][23]

  • Anticancer and Cytotoxic Agents [24][25]

  • Catalysts in Organic Transformations [26][27][28]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Insufficient heating; reaction not at equilibrium.Ensure proper reflux temperature; increase reaction time; consider using a Dean-Stark trap to remove water.
Catalyst issue (too much or too little acid).Optimize the amount of acid catalyst; ensure pH is only mildly acidic.
Starting Material Remains Reaction incomplete.Extend reaction time or switch to microwave-assisted synthesis for higher efficiency.
Reversibility of the reaction.Ensure efficient water removal.
Product Hydrolyzes Presence of excess water or acid during workup or storage.Use anhydrous solvents; neutralize any excess acid before workup; store the final product in a desiccator.[17]
Purification on acidic silica gel.Use neutral alumina for column chromatography.[17]
Multiple Products Side reactions due to impure starting materials.Purify starting amine and carbonyl compounds before the reaction.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved from [Link]

  • How to purify Schiff base product? (2024, June 9). ResearchGate. Retrieved from [Link]

  • REVIEW ON SCHIFF BASES. (2021, July 27). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved from [Link]

  • Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10433. Retrieved from [Link]

  • General method for the synthesis of Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. (2019). Pramana Research Journal, 9(2). Retrieved from [Link]

  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (2024, September 5). STM Journals. Retrieved from [Link]

  • Berber, İ., & Arslan, F. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026, January 6). Royal Society of Chemistry. Retrieved from [Link]

  • Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes. (n.d.). SSRN. Retrieved from [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. (2024, April 29). ACS Publications. Retrieved from [Link]

  • Muhammad Abduljaleel, et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. Retrieved from [Link]

  • Biological applications of Schiff bases: An overview. (2022, December 21). GSC Online Press. Retrieved from [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (n.d.). PMC - NIH. Retrieved from [Link]

  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. (2024, December 26). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. (2021, September 11). PMC. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved from [Link]

  • Synthesis and stability constant of schiff's bases of triazole. (2019, January 26). ResearchGate. Retrieved from [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022, May 15). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. (n.d.). PMC - NIH. Retrieved from [Link]

  • Purification of primary amines using Schiff base immobilization. (2020, April 22). Chemistry Stack Exchange. Retrieved from [Link]

  • How to purify Schiff base? (2023, March 30). ResearchGate. Retrieved from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION. (2024, November 9). ResearchGate. Retrieved from [Link]

  • Suitable solvent for Schiff base reaction? (2016, April 19). ResearchGate. Retrieved from [Link]

  • New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential. (2016, November 22). MDPI. Retrieved from [Link]

  • Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors for the treatment of breast cancer: In vitro and in silico study. (2025, January 3). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion represents a persistent and costly challenge across numerous industries, leading to structural integrity failure, operational downtime, and significant economic losses. The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets, particularly carbon steel, in aggressive acidic environments commonly found in industrial cleaning, acid pickling, and oil and gas exploration.

This document details the application and evaluation of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (referred to herein as "MTT-ethanamine"), a novel heterocyclic compound designed for superior corrosion inhibition. The molecular architecture of MTT-ethanamine is specifically engineered to maximize surface adhesion and protective film formation. Its key structural features include:

  • A 1,2,4-triazole ring : A planar aromatic system rich in nitrogen heteroatoms and π-electrons, known for its strong coordination with vacant d-orbitals of iron.[1][2][3][4][5]

  • A thioether (-S-) linkage : The sulfur atom acts as a soft base, forming strong covalent bonds with the soft acid iron surface, providing a robust anchor point for the inhibitor film.[6][7][8]

  • An ethanamine (-NH₂) tail : The terminal amine group can become protonated in acidic media, facilitating initial electrostatic attraction (physisorption) to the negatively charged metal surface (in chloride-containing acids) and further contributing to the stability of the protective layer.[9][10]

These synergistic functionalities suggest that MTT-ethanamine operates as a mixed-type inhibitor, effectively suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.

Proposed Mechanism of Inhibition

The high inhibition efficiency of MTT-ethanamine is attributed to its ability to spontaneously adsorb onto the metal surface, forming a dense, stable barrier that isolates the metal from the corrosive electrolyte. This process is governed by a combination of physical and chemical interactions.

  • Initial Physisorption: In acidic solution, the ethanamine group becomes protonated (-NH₃⁺). This positively charged moiety is electrostatically attracted to the metal surface, which is typically negatively charged in the presence of specifically adsorbed anions like Cl⁻.

  • Chemisorption and Coordination Bonding: Following the initial attraction, a stronger, more permanent bond is formed. The lone pair electrons of the nitrogen atoms in the triazole ring and the sulfur atom of the thioether group are donated to the vacant d-orbitals of the iron atoms on the metal surface. This forms coordinate covalent bonds, firmly anchoring the molecule.[6][10][11]

  • Protective Film Formation: The anchored molecules arrange themselves into a tightly packed, polymolecular layer.[12] The hydrophobic alkyl chains create a barrier that repels water and corrosive species, significantly impeding the electrochemical reactions responsible for corrosion.

This adsorption behavior can be modeled using adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between inhibitor concentration and the degree of surface coverage.[13][14][15][16][17]

Visualization of Molecular Structure and Inhibition Mechanism

To better illustrate the key components and their proposed interactions, the following diagrams have been generated.

Molecular Structure of MTT-ethanamine

Caption: Molecular structure of MTT-ethanamine.

Proposed Adsorption Mechanism on a Steel Surface

Adsorption Mechanism cluster_inhibitor MTT-ethanamine Fe1 Fe Fe2 Fe Fe3 Fe Inhibitor Triazole Ring (N,N) | S | (CH₂)₂ | NH₃⁺ Inhibitor->Fe1 Chemisorption (S) Inhibitor->Fe2 Chemisorption (N) Inhibitor->Fe3 Physisorption (NH₃⁺)

Caption: Mixed physisorption and chemisorption of MTT-ethanamine.

Experimental Evaluation: Protocols

To quantitatively assess the performance of MTT-ethanamine, a combination of gravimetric and electrochemical techniques is recommended. The following protocols are based on widely accepted standards and best practices.

Experimental Workflow Overview

start Start: Prepare Metal Specimens (ASTM G1) prep_sol Prepare Corrosive Media (e.g., 1 M HCl) with & without Inhibitor start->prep_sol wt_loss Weight Loss Measurement prep_sol->wt_loss electrochem Electrochemical Tests prep_sol->electrochem analysis Data Analysis & Interpretation wt_loss->analysis ocp 1. OCP Stabilization (~60 min) electrochem->ocp eis 2. Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp 3. Potentiodynamic Polarization (PDP) eis->pdp pdp->analysis surface Surface Analysis (SEM, AFM, XPS) analysis->surface end End: Determine Inhibition Efficiency analysis->end

Caption: Standard workflow for inhibitor performance evaluation.

Protocol 1: Weight Loss (Gravimetric) Method

This method provides a direct, tangible measure of corrosion rate and inhibition efficiency over an extended period. It is based on ASTM G1 standard practice.[18][19][20][21][22]

Objective: To determine the mass loss of a metal specimen in a corrosive environment with and without the inhibitor.

Materials:

  • Carbon steel coupons of known dimensions.

  • Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit).

  • Degreasing solvent (acetone or ethanol).

  • Analytical balance (±0.1 mg precision).

  • Thermostatically controlled water bath.

  • Corrosive medium (e.g., 1 M HCl).

  • MTT-ethanamine inhibitor.

Procedure:

  • Specimen Preparation: Mechanically polish the carbon steel coupons with successive grades of abrasive paper to a mirror finish.

  • Cleaning: Rinse the polished coupons with deionized water, degrease with acetone in an ultrasonic bath for 5 minutes, and dry with a stream of warm air.[21]

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial mass (W_initial).

  • Immersion: Suspend the coupons in beakers containing the corrosive medium without (blank) and with various concentrations of MTT-ethanamine. Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a water bath set to the desired temperature (e.g., 298 K) for a specified duration (e.g., 24 hours).

  • Final Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by gentle brushing and immersion in a cleaning solution (e.g., as per ASTM G1 guidelines).[18][21] Rinse with deionized water and acetone, then dry.

  • Final Weighing: Reweigh the cleaned, dry coupons and record the final mass (W_final).

  • Calculation:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ)

      • ΔW = Mass Loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • ρ = Density of the metal in g/cm³ (e.g., 7.85 for carbon steel)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor.

      • CR_inh = Corrosion rate in the presence of inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical methods offer rapid and mechanistic insights into the corrosion inhibition process.[23][24][25] A standard three-electrode cell is used, comprising the carbon steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[23][26][27]

A. Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the properties of the metal/solution interface and the formation of the protective inhibitor film.[24][28]

Procedure:

  • Setup: Assemble the three-electrode cell with the prepared working electrode.

  • Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize for approximately 60 minutes.[29]

  • Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a frequency range, typically from 100 kHz down to 10 mHz.[23][27]

  • Data Analysis:

    • Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.

    • A larger diameter of the semicircular arc in the Nyquist plot indicates a higher charge transfer resistance (R_ct) and thus better corrosion protection.

    • Fit the data to an appropriate equivalent electrical circuit (EEC) to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

B. Potentiodynamic Polarization (PDP)

Objective: To determine the effect of the inhibitor on both anodic and cathodic reaction kinetics and to calculate the corrosion current density (i_corr).[26][30]

Procedure:

  • Setup: Use the same three-electrode setup immediately following the EIS measurement.

  • Scan: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s).[31]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection point.

    • The potential at the intersection is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).

    • A significant decrease in i_corr in the presence of the inhibitor indicates effective inhibition.

    • If E_corr shifts by more than ±85 mV, the inhibitor is classified as either anodic or cathodic type; otherwise, it is a mixed-type inhibitor.[9]

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Expected Results and Data Presentation

The performance of MTT-ethanamine is expected to be concentration-dependent. The following tables present hypothetical but realistic data for a high-performance inhibitor of this class in 1 M HCl at 298 K.

Table 1: Weight Loss Data (24h Immersion)
Inhibitor Conc. (mM)Mass Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
0 (Blank)185.612.58-
0.122.31.5188.0%
0.59.30.6395.0%
1.04.60.3197.5%
2.03.00.2098.4%
Table 2: Electrochemical Polarization and EIS Data
Inhibitor Conc. (mM)E_corr (mV vs SCE)i_corr (μA/cm²)R_ct (Ω·cm²)C_dl (μF/cm²)IE% (PDP)IE% (EIS)
0 (Blank)-475105025150--
0.1-4601152408589.0%89.6%
0.5-452485806295.4%95.7%
1.0-4482113504598.0%98.1%
2.0-4451419803898.7%98.7%

Conclusion

This compound is a highly promising corrosion inhibitor for carbon steel in acidic media. Its unique molecular structure, combining the functionalities of a triazole ring, a thioether linkage, and an amine group, facilitates strong and stable adsorption onto the metal surface. The provided protocols offer a robust framework for researchers to validate its high inhibition efficiency, elucidate its mixed-mode inhibition mechanism, and confirm its potential for industrial application.

References

  • ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017. [URL: https://www.wje.com/testing-standard/astm-g1-standard-practice-for-preparing-cleaning-and-evaluating-corrosion-test-specimens][18][19][20][21][22]

  • Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S. E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8744769/][1][2][3]

  • Kokalj, A. (2022). On the Use of the Langmuir and Other Adsorption Isotherms in Corrosion Inhibition. Available at SSRN 4309325. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4309325][13][15]

  • ResearchGate. (n.d.). Langmuir adsorption isotherms for inhibition of carbon steel corrosion... [URL: https://www.researchgate.net/figure/Langmuir-adsorption-isotherms-for-inhibition-of-carbon-steel-corrosion-in-10-M-HCl-by-S1_fig6_352163935][14]

  • Wang, L., et al. (2021). Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. Journal of Materials Engineering and Performance. [URL: https://www.researchgate.net/publication/353609315_Corrosion_Inhibition_Performance_of_Triazole_Derivatives_on_Copper-Nickel_Alloy_in_35_wt_NaCl_Solution][11]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [URL: https://www.vlci.biz/eis-corrosion/][23]

  • Winters, B. (n.d.). Study of CO2 Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. Ohio University. [URL: https://library.ohio.edu/record=b8606478][16]

  • Verma, C., et al. (2021). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 11(1), 1-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8488821/][9]

  • Singh, A., et al. (2018). Effect of some nitrogen and sulphur based synthetic inhibitors on corrosion inhibition of mild steel in acid solutions. International Journal of Industrial Chemistry. [URL: https://www.researchgate.net/publication/326880344_Effect_of_some_nitrogen_and_sulphur_based_synthetic_inhibitors_on_corrosion_inhibition_of_mild_steel_in_acid_solutions][6]

  • S. Rajendran, et al. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Journal of Emerging Technologies and Innovative Research (JETIR). [URL: https://www.jetir.org/papers/JETIR1810940.pdf][17]

  • Inam, M. A., et al. (2023). Nitrogen, Sulfur, and Nitrogen-based Heterocycles Corrosion Inhibitors. CRC Press. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003377016-10/nitrogen-sulfur-nitrogen-based-heterocycles-corrosion-inhibitors-mohd-anish-inam-lobna-abdin-anees-ahmed-syed-shakil-reja][7]

  • El-Sayed, A. M. (2022). Evaluating the Impact of Key Variables on Inhibitor Functionality Under Droplet Conditions. Journal of The Electrochemical Society. [URL: https://iopscience.iop.org/article/10.1149/1945-7111/ac88b3][29]

  • Sulaiman, K., & Hamzah, H. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. The International Journal of Advanced Manufacturing Technology. [URL: https://www.researchgate.net/publication/363363391_Application_of_electrochemical_impedance_spectroscopy_technology_to_evaluate_passivation_performance_of_film_forming_and_adsorption_types_corrosion_inhibitors][24]

  • Taylor & Francis Group. (2023). Sulfur- and Sulfur–Nitrogen-containing Heterocycles-based Corrosion Inhibitors. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003377016-9/sulfur-sulfur%E2%80%93nitrogen-containing-heterocycles-based-corrosion-inhibitors-mohd-anish-inam-lobna-abdin-anees-ahmed-syed-shakil-reja][8]

  • Mat-des. (n.d.). Potentiodynamic polarization methods. [URL: https://www.mat-des.com/potentiodynamic-polarization-methods/][30]

  • Instaspec. (n.d.). Corrosion testing: what is potentiodynamic polarization? [URL: https://www.instaspec.co.uk/markets/corrosion-testing-what-is-potentiodynamic-polarization]

  • Lee, S. H., et al. (2023). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Scientific Reports. [URL: https://www.researchgate.net/publication/374828135_Potentiodynamic_polarization_analysis_with_various_corrosion_inhibitors_on_A508IN-182IN-52M308L316L_welds][31]

  • U.S. Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [URL: https://www.usbr.gov/tsc/techreferences/mands/mands-pdfs/FinalReport_MERL-2018-36.pdf][25]

  • Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [URL: https://www.zerust.com/blog/electrochemical-impedance-spectroscopy-eis-method/][28]

  • A. P. O. S. A. P. O., & A. P. O. S. A. P. O. (2016). Potentiodynamic Corrosion Testing. Journal of visualized experiments: JoVE, (115). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5092045/][26]

  • Li, X., et al. (2021). Nitrogen and sulfur Co-doped carbon dots as ecofriendly and effective corrosion inhibitors for Q235 carbon steel in 1 M HCl solution. RSC advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8192305/][10]

  • de Oliveira, G. F., et al. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/mP5kYkP5W7XqQz8pY8wWwgy/?lang=en][4]

  • Bouknana, D., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/study-of-corrosion-inhibition-by-electrochemical-impedance-spectroscopy-method-of-5083-aluminum-alloy-in-1m-hcl-solution-conta.pdf][27]

  • Vigdorovich, V. I., et al. (2022). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Coatings. [URL: https://www.mdpi.com/2079-6412/12/12/1899][12]

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Application Note & Protocol: Methods for Immobilizing Triazole-Thioethanamine on Gold Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Triazole-Functionalized Gold Surfaces

The precise functionalization of solid-state surfaces is a cornerstone of modern materials science, with profound implications for drug development, biosensing, and diagnostics. Among the various platforms available, gold surfaces offer a unique combination of chemical inertness, biocompatibility, and ease of modification. The immobilization of specific organic molecules onto these surfaces allows for the creation of highly tailored interfaces with controlled chemical and physical properties.

This guide focuses on the immobilization of triazole-thioethanamine onto gold surfaces. This particular functionalization is of significant interest for several reasons:

  • The Thiol Anchor: The terminal thiol group (-SH) of the thioethanamine moiety provides a robust and well-characterized method for attachment to gold surfaces through the spontaneous formation of a self-assembled monolayer (SAM). This strong gold-sulfur bond ensures the stability of the immobilized layer.[1][2]

  • The Triazole Functionality: The exposed triazole ring is a versatile functional group. It is a key component in many biologically active compounds and can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5] This allows for the subsequent, highly efficient and specific attachment of a wide range of molecules, including proteins, peptides, DNA, and small molecule drugs.[4][6]

This application note provides a detailed, step-by-step protocol for the immobilization of triazole-thioethanamine on gold surfaces, along with methods for characterizing the resulting functionalized surface. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to create well-defined, functional interfaces for a variety of applications.

Principles of Immobilization: The Self-Assembled Monolayer (SAM)

The primary method for immobilizing triazole-thioethanamine on gold is through the formation of a self-assembled monolayer (SAM). This process relies on the strong, specific interaction between the sulfur atom of the thiol group and the gold surface atoms.[1][2]

The Gold-Thiol Interaction

When a clean gold substrate is exposed to a solution containing an alkanethiol, the thiol molecules spontaneously adsorb onto the surface. This process involves the formation of a covalent-like bond between the sulfur and gold atoms, resulting in a highly ordered, densely packed monolayer of molecules.[7][8] The driving forces for this self-assembly include the strong Au-S bond and the van der Waals interactions between the adjacent alkyl chains.

Triazole-Triazole-Triazole-Triazole-Triazole- | | | | | (CH2)2(CH2)2(CH2)2(CH2)2(CH2)2 | | | | | SSSSS

>]; "Gold_SAM" [label="Au | Au | Au | Au | Au", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; "SAM" -> "Gold_SAM" [style=invis]; } "Gold" -> "Gold_SAM" [style=invis]; } } Figure 1: Schematic of Self-Assembled Monolayer Formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the immobilization of triazole-thioethanamine on gold surfaces.

Protocol 1: Preparation of Gold Substrates

The quality of the SAM is highly dependent on the cleanliness of the gold surface.[1] The following protocol describes a standard cleaning procedure.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Piranha Cleaning (for robust substrates): a. Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. b. Carefully remove the substrates and rinse them copiously with DI water. c. Rinse with ethanol.

  • UV/Ozone Cleaning (alternative method): a. Place the gold substrates in a UV/ozone cleaner for 15-20 minutes.[1]

  • Drying: a. Dry the cleaned substrates under a gentle stream of nitrogen gas.

  • Immediate Use: a. Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Synthesis of Triazole-Thioethanamine

While triazole-thioethanamine may be commercially available, this protocol outlines a general synthetic route from a more common precursor, N-(2-bromoethyl)phthalimide, which can be adapted. A more direct approach may start from a bromoalkyl-triazole precursor.[4] The synthesis of various triazole-thiol derivatives is also documented in the literature.[9][10][11]

Note: This is a generalized synthetic scheme. Specific reaction conditions may need to be optimized.

G Start Start Step1 Step1 Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Step2 Intermediate->Step2 Final Final Step2->Final

Protocol 3: Formation of the Triazole-Thioethanamine SAM

This protocol describes the formation of the SAM on the cleaned gold substrates.

Materials:

  • Cleaned gold substrates

  • Triazole-thioethanamine

  • Anhydrous ethanol

  • Beakers or petri dishes

  • Tweezers

Procedure:

  • Solution Preparation: a. Prepare a 1 mM solution of triazole-thioethanamine in anhydrous ethanol.

  • Immersion: a. Immerse the cleaned gold substrates in the triazole-thioethanamine solution for 18-24 hours at room temperature.[2] Ensure the entire gold surface is covered.

  • Rinsing: a. After incubation, remove the substrates from the solution using tweezers. b. Rinse the substrates thoroughly with copious amounts of ethanol to remove any non-specifically adsorbed molecules.[7] c. Rinse with DI water.

  • Drying: a. Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • Storage: a. Store the modified substrates in a clean, dry environment until further use.

Characterization of the Immobilized Layer

Successful immobilization and the quality of the SAM should be verified using appropriate surface analysis techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to confirm the chemical composition of the surface.

  • Expected Signatures:

    • Sulfur (S 2p): The presence of a peak at a binding energy of approximately 162 eV is characteristic of a thiolate species bound to gold.[7][12] The absence of a peak around 164 eV indicates that there is no unbound thiol.[7]

    • Nitrogen (N 1s): The presence of nitrogen peaks will confirm the presence of the triazole ring.

    • Carbon (C 1s): An increase in the carbon signal compared to the bare gold surface is expected.[12]

    • Gold (Au 4f): The gold signal will be attenuated due to the overlying organic monolayer.[12]

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on the surface, which provides information about the surface's wettability and, by extension, the success of the surface modification.[13][14][15]

  • Procedure:

    • Place a small droplet of DI water on the modified gold surface.

    • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase boundary.[14]

  • Expected Results:

    • A clean, bare gold surface is relatively hydrophilic.

    • The formation of a triazole-thioethanamine SAM is expected to alter the surface energy, resulting in a change in the water contact angle. The triazole group may impart a degree of hydrophilicity.[16] A consistent and uniform contact angle across the surface suggests a homogenous monolayer.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.

  • Expected Results:

    • A successful SAM formation should result in a smooth and uniform surface, although it may not be possible to distinguish a perfectly flat monolayer from an unmodified substrate by topography alone.[17]

    • The absence of large aggregates or pinholes is indicative of a well-formed monolayer.[18][19][20][21]

Quantitative Data Summary

Technique Parameter Expected Value/Observation Reference
XPS S 2p Binding Energy~162 eV for bound thiolate[7][12]
N 1s PresencePeak(s) corresponding to triazole nitrogen[22][23]
Au 4f AttenuationDecreased signal intensity compared to bare gold[12]
Contact Angle Water Contact AngleConsistent angle across the surface, different from bare gold[13][14]
AFM Surface RoughnessLow RMS roughness, uniform topography[17][18]

Applications in Drug Development and Research

The triazole-functionalized gold surfaces prepared using these protocols are valuable platforms for a range of applications:

  • Biosensor Development: The triazole group can be used to immobilize capture probes (e.g., antibodies, enzymes) for the detection of specific analytes.[4]

  • Drug Discovery: Small molecules can be attached to the triazole moiety to screen for interactions with target proteins.

  • Fundamental Biological Studies: These surfaces can be used to study cell adhesion, protein adsorption, and other interfacial phenomena.

Conclusion

The immobilization of triazole-thioethanamine on gold surfaces via self-assembly provides a robust and versatile platform for a wide array of applications in the life sciences. The protocols detailed in this application note, coupled with the described characterization techniques, offer a comprehensive guide for researchers to create and validate high-quality functionalized surfaces. The unique properties of the triazole group open up numerous possibilities for subsequent surface modifications, making this a valuable tool in the development of novel biosensors and drug discovery platforms.

References

  • Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. American Institute of Physics.
  • Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir - ACS Publications.
  • Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. PMC.
  • Contact angle – What is it and how do you measure it?.
  • Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage.
  • Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Scilit.
  • X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir - ACS Publications.
  • X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. PMC.
  • Contact Angle Measurement, Theory & Relation to Surface Energy. Ossila.
  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers.
  • Contact angle measurement.
  • Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC.
  • How to utilize contact angles in surface characterization: Roughness corrected contact angle.
  • Contact Angle Measurement for The Surface Characterization of Solids. ResearchGate.
  • Experimental and Theoretical Study of the Covalent Grafting of Triazole Layer onto the Gold Surface. MDPI.
  • Reactivity of acetylenyl-terminated self-assembled monolayers on gold: triazole formation.
  • Experimental and Theoretical Study of the Covalent Grafting of Triazole Layer onto the Gold Surface. PubMed.
  • Application Notes and Protocols for Self-Assembled Monolayers of 1-(6-Bromohexyl)-1,2,4-triazole Derivatives on Gold Surfaces. Benchchem.
  • Self-Assembled Monolayers of Triazolylidenes on Gold and Mixed Gold/Dielectric Substrates. Request PDF - ResearchGate.
  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies.
  • Triazolobithiophene Light Absorbing Self-Assembled Monolayers: Synthesis and Mass Spectrometry Applications. PMC.
  • Application of triazoles in the structural modification of natural products. PMC.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.
  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate.
  • Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed.

Sources

Application Note: Synthesis and Coordination Strategies for 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis and coordination chemistry of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (hereafter referred to as Ligand L ). This ligand represents a versatile N,S-donor system , combining a soft thioether donor with hard nitrogen donors (triazole ring and primary amine).

Why this Ligand?
  • Hemilability: The combination of the "soft" sulfur and "hard" amine nitrogen allows the ligand to stabilize metals in various oxidation states (e.g., Cu(II), Ni(II), Pt(II)).

  • Biological Relevance: 1,2,4-triazole derivatives are pharmacophores in antifungal (e.g., Fluconazole) and anticancer therapeutics.[1][2] The ethylamine tail mimics histamine and other biogenic amines, increasing bioavailability and potential membrane transport.[1]

  • Versatility: The primary amine tail serves as a "linker" site, allowing further derivatization into Schiff bases if required, though this guide focuses on the direct coordination of the amine.[1]

Safety & Pre-Requisites

Critical Safety Warning

2-Chloroethylamine hydrochloride (a precursor) is a severe skin irritant and a potential alkylating agent (nitrogen mustard analog).

  • Engineering Controls: All operations involving alkyl halides and thiols must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Quenching: Residual alkylating agents should be quenched with a dilute ammonia or thiosulfate solution before disposal.[1]

Part I: Ligand Synthesis Protocol

Objective: Synthesis of this compound via S-alkylation.

Reaction Scheme

The synthesis relies on the nucleophilic attack of the triazole-thiolate anion on the alkyl halide.[1]



Materials
  • Precursor A: 4-Methyl-4H-1,2,4-triazole-3-thiol (10 mmol, 1.15 g)[1]

  • Precursor B: 2-Chloroethylamine hydrochloride (10 mmol, 1.16 g)

  • Base: Potassium Hydroxide (KOH) (20 mmol, 1.12 g) or Sodium Ethoxide.

  • Solvent: Absolute Ethanol (50 mL).

Step-by-Step Procedure
  • Thiolate Formation: Dissolve 10 mmol of Precursor A in 30 mL of absolute ethanol. Add 10 mmol of KOH (dissolved in minimal ethanol) to deprotonate the thiol. Stir for 15 minutes at room temperature. Observation: The solution may clear up as the potassium thiolate forms.[1]

  • Amine Neutralization: In a separate flask, dissolve 10 mmol of Precursor B in 10 mL ethanol. Add the second equivalent of KOH (10 mmol) to liberate the free amine. Note: Perform this quickly to avoid self-polymerization of the free amine.[1]

  • Coupling: Dropwise add the neutralized Precursor B solution to the Thiolate solution over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the precipitated KCl salt.[1]

    • Evaporate the filtrate under reduced pressure to obtain a crude oil or solid.[1]

    • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography if necessary.

Visualization: Ligand Synthesis Workflow

LigandSynthesis Start Precursors: Triazole-Thiol + Chloroethylamine.HCl BaseStep Deprotonation (2 eq. KOH/EtOH) Start->BaseStep Mix Reflux Reflux (4-6 Hours, 78°C) BaseStep->Reflux S-Alkylation Filter Filtration (Remove KCl) Reflux->Filter Cool Product Ligand L (S-alkylated amine) Filter->Product Evaporate

Figure 1: Step-by-step workflow for the S-alkylation synthesis of Ligand L.

Part II: Metal Complexation Protocol

Objective: Preparation of M(II) complexes (Example: Cu, Ni, Co).

Mechanistic Insight

The ligand acts as a bidentate [N, S] or tridentate [N, S, N] chelate.

  • Hard/Soft Match: The amine (N) anchors the metal, while the thioether (S) and triazole (N) compete for coordination sites depending on the metal's hardness.

  • Stoichiometry: A 1:1 or 1:2 (Metal:Ligand) ratio is typical. We recommend 1:2 to ensure full coordination sphere saturation for octahedral geometries.[1]

Materials
  • Ligand L: 2 mmol (from Part I).

  • Metal Salt:

    
     (1 mmol) (e.g., 
    
    
    
    ,
    
    
    ).
  • Solvent: Methanol or Ethanol (20 mL).

Step-by-Step Procedure
  • Metal Solution: Dissolve 1 mmol of the metal salt in 10 mL of warm methanol.

  • Ligand Solution: Dissolve 2 mmol of Ligand L in 10 mL of methanol.

  • Complexation: Add the ligand solution to the metal solution dropwise with constant stirring.

    • Observation: Immediate color change is expected (e.g., Cu(II) usually turns deep blue/green; Ni(II) turns turquoise/purple).

  • Digestion: Reflux the mixture for 2 hours to ensure thermodynamic stability.

  • Isolation:

    • Allow the solution to evaporate slowly at room temperature to encourage crystal growth.[1]

    • If no crystals form, induce precipitation by adding cold diethyl ether.[1]

    • Filter, wash with cold ethanol, and dry in a vacuum desiccator.[1]

Part III: Characterization & Validation

To validate the synthesis, compare the spectral data of the free ligand vs. the complex.[1]

Data Summary Table
TechniqueParameterExpected Observation (Ligand)Expected Observation (Complex)Interpretation
IR Spectroscopy

3300–3400 cm

Shifted / BroadenedCoordination via amine Nitrogen.[1]

680–700 cm

Shifted (

cm

)
Coordination via Thioether Sulfur.

1580–1620 cm

ShiftedCoordination via Triazole Nitrogen.
1H NMR

~3.2 ppmDownfield ShiftDeshielding due to S-Metal bond.[1]
Molar Conductance

N/ALow (Non-electrolyte) or High (1:2)Determines if Cl- is inner or outer sphere.[1]
Visualization: Coordination Modes

Coordination cluster_ligand Ligand Backbone Metal M(II) N_amine N (Amine) N_amine->Metal Coordinate S_thio S (Thioether) N_amine->S_thio Ethyl Linker S_thio->Metal Coordinate N_triazole N (Triazole) S_thio->N_triazole C-S Bond N_triazole->Metal Optional Bridge

Figure 2: Primary coordination mode (N,S-chelation). The triazole nitrogen may act as a bridge in polynuclear complexes.

References

The following references provide the foundational chemistry for S-alkylation of triazole-thiols and their subsequent coordination behavior.

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.

    • Context: Establishes the protocol for reacting triazole-thiols with metal salts and characterizing the N,S coordin
    • Source:

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones.

    • Context: Details the S-alkylation synthetic pathway (Williamson ether type synthesis)
    • Source:

  • Synthesis and some first-row transition-metal complexes of the 1,2,4-triazole-based Bis(terdent

    • Context: Discusses the nucleophilic substitution strategy for ligand preparation and the resulting magnetic properties of the complexes.
    • Source:

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)...

    • Context: Provides specific experimental conditions (reflux in ethanol with triethylamine) for the reaction between a triazole-thiol and an alkyl halide to form the thioether linkage.
    • Source:

Sources

Application Notes and Protocols for the Crystallization of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine and its various salt forms. The protocols outlined herein are designed to be a robust starting point for developing and optimizing crystallization processes to obtain high-quality crystalline material suitable for downstream applications, including structural elucidation and pharmaceutical formulation.

Introduction: The Critical Role of Crystallization

The isolation of this compound, a molecule of interest in pharmaceutical development, as a crystalline salt is a critical step in its purification and characterization. Crystallization is not merely a purification technique; it is a pivotal process that influences the physicochemical properties of the active pharmaceutical ingredient (API), such as stability, solubility, and bioavailability. For triazole derivatives, which are known to exhibit polymorphism—the ability to exist in multiple crystalline forms—a controlled crystallization process is paramount to ensure the consistent production of the desired solid form.[1][2] Different polymorphs can have distinct physical, chemical, and biological properties, which can significantly impact the efficacy and stability of a drug product.[1]

This guide will delve into the fundamental principles of crystallization and provide detailed, adaptable protocols for obtaining crystalline salts of this compound. We will explore various techniques, from slow evaporation to vapor diffusion, and discuss the rationale behind solvent selection and other critical parameters.

Understanding the Molecule: A Rationale for Salt Formation

The target molecule, this compound, possesses a basic primary amine group, making it an ideal candidate for salt formation with various acids. The formation of a salt can significantly improve the compound's crystallinity, solubility, and stability compared to the free base. The choice of the counter-ion (the acid used to form the salt) can influence the resulting crystal lattice and, consequently, the physical properties of the salt. Common acids used for forming crystalline salts with amines include hydrochloric acid, hydrobromic acid, sulfuric acid, maleic acid, and tartaric acid.[3]

Part 1: Foundational Crystallization Techniques

The selection of an appropriate crystallization technique is contingent on the solubility profile of the salt and the desired crystal characteristics. The overarching principle in all techniques is to slowly bring a solution to a state of supersaturation, from which crystals can nucleate and grow.[4][5]

Slow Evaporation

Principle: This is one of the most straightforward methods, relying on the gradual removal of the solvent to increase the concentration of the solute to the point of supersaturation.[4] The slow rate of evaporation is crucial for the growth of large, well-ordered crystals.[4]

Causality of Experimental Choices:

  • Solvent Selection: The ideal solvent should have a moderate boiling point to allow for controlled evaporation. It should also be a solvent in which the compound is soluble at room temperature.[5][6]

  • Vessel Geometry: A vessel with a large surface area (e.g., a beaker or crystallizing dish) covered with a perforated film (like Parafilm with a few pinholes) allows for slow, controlled evaporation.

Protocol: Slow Evaporation for this compound Salts

  • Dissolution: Dissolve the salt of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a co-solvent) at room temperature to create a clear, slightly undersaturated solution.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Setup: Transfer the filtered solution to a clean crystallizing dish or beaker.

  • Evaporation: Cover the vessel with Parafilm and puncture it with a few small holes using a needle.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth. The process can take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Slow Cooling

Principle: This technique is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to supersaturation and subsequent crystallization.[4][7]

Causality of Experimental Choices:

  • Solvent Selection: The chosen solvent should dissolve the compound well at its boiling point but poorly at lower temperatures.[5][6]

  • Cooling Rate: A slow cooling rate is essential to allow for the formation of a well-ordered crystal lattice. Rapid cooling can lead to the formation of small, poorly-defined crystals or even amorphous precipitation.

Protocol: Slow Cooling for this compound Salts

  • Dissolution: In a flask equipped with a condenser, dissolve the salt in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile) by heating the mixture to the solvent's boiling point.

  • Hot Filtration (if necessary): If any solid impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.[8]

  • Cooling: Allow the flask to cool slowly to room temperature in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).

  • Further Cooling: For improved yield, the flask can then be transferred to a refrigerator or a freezer.

  • Harvesting: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them.

Vapor Diffusion

Principle: This is a highly effective method for growing high-quality single crystals, especially when only small amounts of material are available.[4] A solution of the compound in a "good" solvent is allowed to equilibrate with a "poor" solvent (the precipitant) in a sealed container. The precipitant, being more volatile, slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Causality of Experimental Choices:

  • Solvent System: A pair of miscible solvents is required: a "good" solvent in which the compound is readily soluble, and a "poor" solvent in which it is sparingly soluble. The "good" solvent should be less volatile than the "poor" solvent.

  • Setup: The setup is designed to control the rate of diffusion of the precipitant into the solution, thereby controlling the rate of crystallization.

Protocol: Vapor Diffusion (Hanging Drop and Sitting Drop)

Hanging Drop Method:

  • Solution Preparation: Prepare a concentrated solution of the salt in a suitable "good" solvent (e.g., dimethylformamide - DMF).[9][10]

  • Reservoir Preparation: Fill the well of a vapor diffusion plate with a "poor" solvent (e.g., diethyl ether or ethyl acetate).

  • Drop Dispensing: Place a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease.

  • Incubation and Monitoring: Store the plate in a stable environment and monitor for crystal growth within the drop.

Sitting Drop Method: This method is similar to the hanging drop, but the drop of the compound solution is placed on a post within the well, and the well is then sealed.

Part 2: Solvent Selection and Screening

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[5][6] A systematic approach to solvent screening is highly recommended.

Table 1: Common Solvents for Crystallization of Amine Salts

Solvent ClassExamplesPolarityBoiling Point (°C)Comments
AlcoholsMethanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for dissolving polar salts; often used in cooling crystallizations.[6]
KetonesAcetonePolar Aprotic56Can be a good solvent, but its low boiling point can lead to rapid evaporation.[6]
EstersEthyl AcetateModerately Polar77Often used as a precipitant in vapor diffusion.[6]
EthersDiethyl Ether, Tetrahydrofuran (THF)Low Polarity35, 66Commonly used as precipitants.[3][11]
NitrilesAcetonitrilePolar Aprotic82A versatile solvent for a range of polarities.
AmidesDimethylformamide (DMF)Polar Aprotic153High boiling point, good for dissolving highly polar compounds.[9][10]
Water-Highly Polar100Can be used for highly polar salts, often in combination with an organic co-solvent.[6]

Workflow for Solvent Screening

Solvent_Screening_Workflow start Start: Small-scale solubility tests solubility_test Test solubility of the salt in a range of solvents at room temperature and elevated temperature. start->solubility_test good_solvent Identify 'good' solvents (high solubility at high temp, low at low temp). solubility_test->good_solvent poor_solvent Identify 'poor' solvents (low solubility at all temperatures). solubility_test->poor_solvent single_solvent Single solvent crystallization (slow cooling). good_solvent->single_solvent solvent_mixture Solvent/anti-solvent crystallization. good_solvent->solvent_mixture vapor_diffusion Vapor diffusion experiments. good_solvent->vapor_diffusion poor_solvent->solvent_mixture poor_solvent->vapor_diffusion end End: Optimized crystallization conditions single_solvent->end solvent_mixture->end vapor_diffusion->end

Caption: Workflow for systematic solvent screening.

Part 3: Addressing Polymorphism

As previously mentioned, triazole derivatives are prone to polymorphism.[1][2] It is crucial to be aware of this phenomenon and to characterize the resulting crystalline material to ensure the desired polymorph is consistently produced.

Techniques for Polymorph Screening:

  • Varying Solvents: Different solvents can favor the nucleation and growth of different polymorphs.

  • Varying Crystallization Temperature: The temperature at which crystallization occurs can influence the resulting polymorph.

  • Varying Supersaturation Rate: The rate at which supersaturation is achieved can impact which polymorph is formed.

Characterization of Polymorphs:

  • Powder X-ray Diffraction (PXRD): Each polymorph will have a unique PXRD pattern.[1]

  • Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-state transitions.[1]

  • Single-Crystal X-ray Diffraction: Provides definitive structural information for a single crystal.[7]

Part 4: Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No crystals formSolution is not supersaturated; compound is too soluble.Concentrate the solution further; add a precipitant; try a different solvent system.[8]
Oiling outThe compound's solubility is exceeded above its melting point.Use a lower crystallization temperature; use a more dilute solution; change the solvent.[6]
Formation of fine powderNucleation is too rapid.Slow down the cooling rate; reduce the level of supersaturation.
Impure crystalsImpurities are trapped in the crystal lattice.Recrystallize the material; ensure slow crystal growth.[8]

Conclusion

The crystallization of this compound salts is a multifaceted process that requires a systematic and well-reasoned approach. By understanding the principles of crystallization, carefully selecting solvents, and controlling key experimental parameters, researchers can obtain high-quality crystalline material. The protocols and guidelines presented in these application notes serve as a robust framework for the successful crystallization of this important class of compounds. It is imperative to couple these crystallization efforts with thorough solid-state characterization to ensure the desired polymorphic form is obtained, a critical consideration in the development of any new pharmaceutical agent.

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Vertex AI Search.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives.
  • Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conform
  • Crystal Growing Tips. (2015). University of Florida.
  • Forming oxalate salts of amines. (2009). Sciencemadness.org.
  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). PMC.
  • Method of crystallizing salts from aqueous solutions. (1989).
  • Trichloroacetic acid fueled practical amine purific
  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Crystalliz
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2025).
  • Technical Support Center: Recrystallization of Triazole Deriv
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. MDPI.
  • 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl) - Preprints.org. (2023). Preprints.org.

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Using 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine as a cross-linking agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (MMT-EA) as a Heterobifunctional Cross-linking Agent

Executive Summary

This compound (referred to herein as MMT-EA ) is a specialized heterobifunctional ligand and cross-linker. Unlike standard homobifunctional cross-linkers (e.g., Glutaraldehyde) that bridge identical functional groups, MMT-EA bridges soft metal centers (Au, Ag, Cu, Zn) and organic electrophiles (activated carboxyls, epoxides, aldehydes).

Its unique structure combines a 1,2,4-triazole-3-thioether moiety (a robust metal-coordinating ligand) with a primary ethylamine tail (a reactive organic nucleophile). This dual functionality makes it indispensable in two high-value applications:

  • Nanobiotechnology: Anchoring biomolecules to noble metal surfaces (AuNPs, AgNPs) with superior stability compared to simple thiols.

  • Materials Science: Acting as an interfacial cross-linker and adhesion promoter between epoxy matrices and metal substrates, providing simultaneous curing and corrosion inhibition.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
IUPAC Name This compound
Molecular Formula C5H10N4S
Molecular Weight 158.22 g/mol
Solubility Soluble in Water (pH < 7), DMSO, DMF, Methanol.
pKa (Amine) ~8.5–9.5 (Estimated)
Reactivity Class Heterobifunctional (Metal-Ligand / Amine-Nucleophile)
Mechanism of Cross-linking

MMT-EA operates via two orthogonal reactive termini:

  • Terminus A (Inorganic Anchor): The Triazole-Thioether motif. The sulfur atom acts as a soft donor for noble metals (Au, Ag), while the N-2 and N-4 nitrogens of the triazole ring provide secondary coordination (chelation), significantly enhancing surface binding stability compared to monodentate thioethers.

  • Terminus B (Organic Anchor): The Primary Amine (-NH₂) . This group reacts with standard biological or polymeric electrophiles, such as NHS-esters (proteins), Epoxides (resins), or Aldehydes (glycans).

MMT_EA_Mechanism cluster_0 Cross-linked Conjugate MMT MMT-EA Molecule (Linker) Metal Metal Surface/Ion (Au, Ag, Cu, Zn) MMT->Metal Coordination (S-donor + Triazole N) Bio Biomolecule/Polymer (Protein, Epoxy) MMT->Bio Covalent Bond (Amine-Electrophile)

Caption: Schematic of MMT-EA bridging a metal substrate and an organic target via orthogonal reactivity.

Protocol A: Functionalization of Gold Nanoparticles (AuNPs)

Application: Creating stable, amine-functionalized AuNPs for subsequent antibody or drug conjugation. Advantage: The triazole-thioether linkage is less prone to oxidative desorption than simple thiol-gold bonds, providing enhanced colloidal stability.

Reagents Required
  • Citrate-capped AuNPs (10–20 nm diameter).

  • MMT-EA (10 mM stock in dry DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Centrifugal filters (Amicon Ultra, 30 kDa MWCO).

Step-by-Step Protocol
  • Ligand Exchange:

    • Dilute the AuNP suspension to ~1 nM (OD520 ≈ 1.0) in water.[1][2][3]

    • Add MMT-EA stock solution to the AuNP suspension to reach a final concentration of 100 µM (approx. 10,000-fold molar excess over AuNPs).

    • Note: The excess is required to displace citrate ions.

  • Incubation:

    • Incubate at Room Temperature (RT) for 12–16 hours with gentle shaking in the dark.

    • Observation: No color change should occur (red/pink). Aggregation (blue shift) indicates instability; if observed, add 0.05% Tween-20.

  • Purification:

    • Centrifuge the mixture at 12,000 × g for 20 minutes.

    • Discard the supernatant (containing excess MMT-EA).

    • Resuspend the pellet in PBS (pH 7.4). Repeat this wash step 3 times to ensure removal of unbound amine.

  • Validation (Amine Quantification):

    • Use the Ninhydrin assay or Fluorescamine assay on an aliquot to quantify surface accessible amines.

  • Bioconjugation (Optional):

    • React the MMT-EA-AuNPs with an NHS-ester activated protein (e.g., Antibody-NHS) in PBS for 2 hours at RT to form a stable amide linkage.

Protocol B: Interfacial Cross-linking for Epoxy-Metal Adhesion

Application: Using MMT-EA as a "coupling agent" to bond epoxy resins to copper or steel surfaces. Advantage: MMT-EA acts as a corrosion inhibitor (triazole) while chemically bonding the resin to the metal (amine-epoxy reaction).

Reagents Required
  • Metal Substrate (Copper or Mild Steel), polished and degreased.

  • MMT-EA (5% w/v solution in Ethanol).

  • Epoxy Resin (e.g., DGEBA type) and Hardener.

Step-by-Step Protocol
  • Surface Priming (Self-Assembled Monolayer Formation):

    • Immerse the clean metal substrate into the MMT-EA/Ethanol solution for 1 hour at RT.

    • The triazole-thioether moiety coordinates to the metal surface, forming a protective, amine-rich monolayer.

    • Remove substrate and rinse with ethanol to remove physisorbed layers. Air dry.

  • Resin Preparation:

    • Mix the Epoxy Resin and Hardener according to manufacturer instructions.

    • Optional: MMT-EA can also be added directly into the bulk resin (0.5–2.0 wt%) as a co-hardener to improve bulk corrosion resistance.

  • Curing/Cross-linking:

    • Apply the epoxy mix onto the primed metal surface.

    • Cure at the specified temperature (e.g., 80°C for 2 hours).

    • Mechanism: During curing, the epoxide rings in the resin react with the free primary amines of the surface-bound MMT-EA, creating a covalent bridge between the metal interface and the bulk polymer.

Epoxy_Interface cluster_metal Substrate cluster_interface Interface Layer (MMT-EA) cluster_polymer Bulk Polymer Metal Copper Surface Linker Triazole-S --- Ethanamine Metal->Linker Coordination Bond (Corrosion Inhibition) Epoxy Epoxy Network Linker->Epoxy Covalent Cross-link (Amine-Epoxide)

Caption: Interfacial architecture showing MMT-EA tethering the epoxy matrix to the metal substrate.

Protocol C: Synthesis of Coordination Polymers (MOF Precursors)

Application: Creating Metal-Organic Frameworks (MOFs) or coordination networks where MMT-EA acts as the bridging ligand between metal nodes (e.g., Zn²⁺, Ag⁺).

  • Dissolution: Dissolve MMT-EA (1 mmol) in Methanol (10 mL).

  • Metal Addition: Slowly add a solution of Metal Salt (e.g., Zn(NO₃)₂ or AgNO₃, 0.5 mmol) in Methanol/Water (1:1).

  • Crystallization: Allow the mixture to stand undisturbed at RT or use slow vapor diffusion of diethyl ether into the solution.

  • Result: The amine N and triazole N/S atoms will bridge metal centers, forming 1D chains or 2D networks depending on the metal geometry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
AuNP Aggregation Ligand concentration too low or rapid exchange.Increase MMT-EA concentration; add surfactant (Tween-20) during exchange.
Low Amine Reactivity Amine protonation (pH < 8).Ensure coupling reaction pH is 8.0–9.0 (for NHS esters).
Poor Solubility MMT-EA is polar.Use DMSO or DMF for stock solutions; dilute into aqueous buffers.
Oxidation Thioether oxidation to sulfoxide.Degas solvents with N₂; store stock solutions at -20°C.

References

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. Available at: [Link]

  • A One-Dimensional Coordination Polymer Containing Cyclic [Ag4] Clusters Supported by a Hybrid Pyridine and Thioether Functionalized 1,2,3-Triazole. MDPI. Available at: [Link]

  • Synthesis and Evaluate of Some New 1,2,4-triazoles To Modify Epoxy Resins In The Field Of Anti-microbial And Anti-corrosive Organic Coating. International Journal of Academic Research. Available at: [Link]

  • Facile preparation of size-controlled gold nanoparticles using versatile and end-functionalized thioether polymer ligands. ResearchGate. Available at: [Link]

  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry. Biomedical Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of the thioether linkage in triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stability Hub .

As a Senior Application Scientist specializing in sulfur-containing pharmacophores, I have designed this guide to address a pervasive issue in medicinal chemistry: the silent degradation of the thioether (sulfide) linkage.

In triazole derivatives—common in antifungal (e.g., fluconazole analogs) and oncology pipelines—the sulfur atom linking the triazole to a side chain is a "soft" nucleophile. While the electron-deficient triazole ring offers some protection, this linkage remains highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), peroxides, and even photo-excitation.[1][2]

This guide is structured as an autonomous technical support system. It moves from root-cause analysis to validated prevention protocols.[1][2]

Module 1: The Chemistry of Failure (Root Cause Analysis)

Q: Why is my thioether oxidizing even when I don't add an oxidant?

A: The sulfur atom in a thioether (R-S-R') has two lone pairs of electrons.[2] It acts as a nucleophile.[3][4] In the lab, "invisible" oxidants are the culprit. The oxidation state progresses from Sulfide (-2)


Sulfoxide (0) 

Sulfone (+2) .[1][2]

In triazole derivatives (specifically 3-thio-1,2,4-triazoles), the sulfur is attached to an aromatic, electron-withdrawing heterocycle.[1][2] While this makes the sulfur slightly less nucleophilic than in an aliphatic thioether, it is still the most reactive site for:

  • Hydroperoxides (ROOH): Found in aged ethers (THF, Dioxane, Diethyl ether).[1]

  • Singlet Oxygen (

    
    ):  Generated by ambient light interacting with trace sensitizers in the reaction mixture.
    
  • Metal Impurities: Trace transition metals (Fe, Cu) from reagents can catalyze auto-oxidation.[1][2]

Visualizing the Threat Landscape

OxidationPathways Triazole Triazole-S-R (Target Molecule) Sulfoxide Sulfoxide (Impurity M+16) Triazole->Sulfoxide Fast Oxidation Sulfone Sulfone (Impurity M+32) Sulfoxide->Sulfone Slow Oxidation Solvent Aged Solvents (THF/Ethers) Solvent->Triazole Peroxides (ROOH) Light Ambient Light + Sensitizer Light->Triazole Singlet Oxygen MS LC-MS Source (High Voltage) MS->Triazole In-Source Artifact

Figure 1: The "Oxidation Trap" illustrating chemical and analytical pathways of thioether degradation.[1][2]

Module 2: Synthesis Defense Protocols

Q: How do I prevent oxidation during the coupling reaction?

A: You must eliminate the oxygen vectors. The most common failure mode is using "dry" solvents that are not "peroxide-free."[2]

Protocol A: The Zero-Peroxide Solvent System

Use this for THF, Dioxane, or Diethyl Ether.[1][2]

  • Test First: Use Quantofix® Peroxide test sticks.[5] If >5 ppm, treat the solvent.

  • The Ferrous Wash (Chemical Removal):

    • Prepare a solution of

      
       (60g) + 
      
      
      
      (6mL) in Water (110mL).
    • Shake the ether solvent with this solution (20% v/v) in a separatory funnel. The

      
       reduces peroxides to alcohols, oxidizing itself to 
      
      
      
      .[1]
    • Separate, dry over

      
      , and distill immediately.
      
  • The Stabilizer: If your synthesis allows, add BHT (Butylated hydroxytoluene) at 0.05% to the solvent. It acts as a radical scavenger.

Protocol B: The "Sacrificial Lamb" Strategy

Use this if your molecule is extremely sensitive.

Add a sacrificial thioether to the reaction mixture that is more electron-rich than your triazole product.[2]

  • Additive: Thioanisole (Methyl phenyl sulfide) or Dimethyl sulfide (DMS) (5-10 mol%).[1][2]

  • Mechanism: These scavengers react with stray oxidants faster than your triazole-thioether.[1][2] They are easily removed during workup (DMS is volatile; Thioanisole is non-polar).

Module 3: Workup & Storage Troubleshooting

Q: My reaction was clean by TLC, but the NMR of the isolated solid shows sulfoxide. What happened?

A: The oxidation likely occurred during concentration (Rotavap) or chromatography .

The Rotavap Trap: Rotary evaporation concentrates high-boiling impurities.[2] If your solvent had 10 ppm peroxides, evaporating 500 mL down to 5 mL concentrates the peroxides to ~1000 ppm, turning your flask into an oxidation reactor.

The Silica Gel Effect: Silica gel often contains adsorbed oxygen and trace metals (Fe). When a thioether is spread thinly over silica (high surface area) in the presence of air, "on-column oxidation" occurs.

Corrective Workflow: The Inert Workup
StepStandard Practice (Risky)Safe-Guard Protocol (Recommended)
Quench Add water/brine.[1][2]Add 10% Sodium Metabisulfite (

)
.[1][2] This reduces any active oxidants immediately.
Extraction DCM or Ethyl Acetate.Avoid DCM (can form radicals). Use fresh Ethyl Acetate.
Drying Air drying on funnel.Vacuum dry under

flow.
Purification Standard Silica Column.Flush Silica with solvent + 1% Triethylamine (deactivates acidic sites) OR use Reverse Phase (C18) which is less oxidative.

Module 4: Analytical Forensics (Real vs. Fake Oxidation)

Q: LC-MS shows a massive M+16 peak (Sulfoxide), but my NMR looks clean. Is my compound degrading?

A: Likely not. This is In-Source Oxidation . Electrospray Ionization (ESI) involves high voltage and nebulizing gas. This environment generates electrochemical oxidation species that attack the thioether inside the mass spectrometer.

The Validation Experiment

To confirm if the oxidation is real or an artifact, perform this decision tree:

ValidationTree Start Observation: M+16 Peak in LC-MS CheckRT Check Retention Time (RT) Start->CheckRT SameRT M+16 co-elutes with Parent (M) CheckRT->SameRT Same Peak Shape DiffRT M+16 has distinct RT (usually earlier) CheckRT->DiffRT Separated Peaks Artifact Artifact: In-Source Oxidation SameRT->Artifact Real Real Impurity: Sample Oxidized DiffRT->Real

Figure 2: Analytical decision tree to distinguish chemical oxidation from instrumental artifacts.

Confirmation Step: Run the LC-MS again but lower the Capillary Voltage and Source Temperature . If the M+16 ratio decreases, it is an artifact. If it stays constant, your sample is oxidized.

Module 5: Structural Design (For Drug Developers)

Q: Can I modify the triazole to make the sulfur less prone to metabolism (P450 oxidation)?

A: Yes. While chemical oxidation is driven by nucleophilicity, metabolic oxidation (by CYP450) is often driven by steric accessibility and lipophilicity.

  • Steric Shielding: Introduce an ortho-substituent on the ring attached to the sulfur. This physically blocks the approach of the oxidant.

  • Electronic Deactivation: Place strong electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the triazole ring.[1][2] This pulls electron density away from the sulfur, lowering its HOMO energy and making it less reactive toward electrophilic oxygen.

References

  • Peroxide Removal: Burfield, D. R. "Recovery of Solvents." Journal of Organic Chemistry, 1982.
  • Thioether Oxidation Mechanism: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides." Organic Preparations and Procedures International, 1977. Link[1][2]

  • In-Source Oxidation: Mautz, B., et al. "Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS."[1][2] LCGC International, 2017. Link

  • Triazole Synthesis & Stability: Al-Masoudi, N. A., et al. "Synthesis and biological properties of novel triazole-thiol derivatives."[1][2] Journal of Heterocyclic Chemistry, 2017. Link[1][2]

  • Peroxide Safety Guide: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[1][2][5][6][7] Chemical Health and Safety, 2001. Link[1][2]

Sources

Technical Support Center: Purification of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar compounds. While specific literature on the purification of this exact molecule is not extensively detailed, this guide synthesizes established principles for the purification of polar, basic heterocyclic compounds and amine hydrochloride salts.

I. Preliminary Assessment of the Crude Product

Before attempting any purification, it is crucial to characterize your crude material. This initial analysis will inform your purification strategy.

Q1: What initial analytical techniques should I use to assess my crude this compound hydrochloride?

A1: A combination of techniques is recommended to understand the impurity profile:

  • Thin Layer Chromatography (TLC): This is a rapid and invaluable tool to visualize the number of components in your crude mixture and to screen for suitable solvent systems for column chromatography.[1][2] Given the polar nature of your compound, you will likely need a polar mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the presence of your desired product and to identify any major impurities. The presence of starting materials or reaction byproducts can often be detected.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more sensitive assessment of purity than TLC and gives mass information about the impurities, which can help in their identification.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of polar amine hydrochloride salts.

Q2: My compound is an amine hydrochloride salt. Can I directly use silica gel column chromatography?

A2: Direct purification of amine hydrochloride salts on silica gel can be challenging. The acidic nature of silica can lead to strong interactions with the basic amine, causing peak tailing, poor separation, and even decomposition.[3][4] It is often better to purify the free base and then convert it back to the hydrochloride salt.

Q3: How do I convert my amine hydrochloride to the free base for purification?

A3: To convert the hydrochloride salt to the free base, you can perform a liquid-liquid extraction. Dissolve the crude salt in water and basify the solution with a suitable base like sodium bicarbonate or sodium carbonate to a pH greater than the pKa of the amine (a general rule of thumb is to go 2 pH units above the pKa).[3] Then, extract the free base into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: What are the best practices for purifying the free base of this compound on silica gel?

A4: To minimize the issues of peak tailing and product loss on silica gel, consider the following:

  • Mobile Phase Additives: Add a small amount of a volatile base, like triethylamine (TEA) or ammonia in methanol (typically 0.1-1%), to the mobile phase.[3][5] This "neutralizes" the acidic silanol groups on the silica surface, preventing strong binding of the basic amine.

  • Amine-Functionalized Silica: For particularly challenging separations, using an amine-bonded silica column can be a very effective alternative to standard silica gel.[2][3] This stationary phase provides a less acidic environment, leading to better peak shapes for basic compounds.

  • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be a powerful tool.[4] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q5: I'm having trouble with recrystallizing my final hydrochloride salt. It's "oiling out." What should I do?

A5: "Oiling out" during recrystallization happens when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • Solution is too concentrated or cooled too quickly: Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool more slowly.[1]

  • Presence of impurities: Impurities can inhibit crystal formation. A pre-purification step, like a quick filtration through a plug of silica, might be necessary.[1]

  • Inappropriate solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent systems. For amine hydrochloride salts, isopropanol is often a good choice, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.[6][7]

Q6: No crystals are forming upon cooling my recrystallization solution. What can I do?

A6: If crystals do not form, your solution may be too dilute or supersaturated.[6] Here are some techniques to induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[1][6]

  • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal can initiate crystallization.[1]

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[6]

III. Troubleshooting Guides

A. Flash Column Chromatography of the Free Base

This guide provides a systematic approach to developing a purification method for the free base of this compound.

Step 1: TLC Analysis and Solvent System Selection

  • Develop a TLC system that gives your product an Rf value between 0.2 and 0.4 for good separation.

  • Start with a relatively polar solvent system like 5-10% methanol in dichloromethane.[5]

  • Add 0.5% triethylamine to your TLC solvent to mimic the conditions of the column.

Observation on TLC Action
Rf is too high (> 0.5)Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol).
Rf is too low (< 0.1)Increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
StreakingAdd a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]

Step 2: Column Preparation and Loading

  • Pack your column with silica gel in the chosen mobile phase.

  • Dissolve your crude free base in a minimal amount of the mobile phase or dichloromethane.

  • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.

Step 3: Elution and Fraction Collection

  • Run the column with the selected mobile phase.

  • Collect fractions and monitor them by TLC to identify those containing your pure product.

Step 4: Conversion back to Hydrochloride Salt

  • Combine the pure fractions containing the free base and remove the solvent under reduced pressure.

  • Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and precipitation is complete.

  • Collect the solid hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

B. Recrystallization of the Hydrochloride Salt

This guide will help you troubleshoot common issues with the final recrystallization step.

Workflow for Troubleshooting Recrystallization

G start Crude Hydrochloride Salt dissolve Dissolve in minimum hot solvent (e.g., isopropanol) start->dissolve cool Cool slowly to room temperature, then in an ice bath dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling Out cool->oiling_out Oils out collect Collect crystals by filtration crystals->collect Yes no_crystals No Crystals crystals->no_crystals No troubleshoot Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->troubleshoot troubleshoot->cool reheat Reheat to dissolve oil oiling_out->reheat add_solvent Add more hot solvent reheat->add_solvent add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

IV. Visualization of Purification Strategy

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for this compound hydrochloride.

G start Crude this compound HCl purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check high_purity High Purity (>95%)? purity_check->high_purity recrystallize Direct Recrystallization high_purity->recrystallize Yes low_purity Low Purity (<95%) high_purity->low_purity No free_base Convert to Free Base low_purity->free_base column Column Chromatography of Free Base free_base->column reconvert Reconvert to HCl Salt column->reconvert final_recrystallize Final Recrystallization reconvert->final_recrystallize

Caption: Decision tree for purification strategy.

V. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • Reddit. (2018, November 5). Suzuki purification problem. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from

Sources

Overcoming steric hindrance in 4-methyl substituted triazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Methyl Substituted Triazole Reactions Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active | Version: 2.4

Diagnostic Hub: Start Here

Welcome to the Steric Management Support Center. Synthesizing 4-methyl-1,2,3-triazoles often presents a "perfect storm" of kinetic barriers: the methyl group at the C4 position can induce significant steric strain in the transition state, especially when coupled with bulky N1-substituents or C5-functionalization.

Before proceeding, identify your specific reaction class using the decision matrix below.

Workflow Selector: The Steric Decision Matrix

decision_matrix Start START: Define Substrate AlkyneType Alkyne Structure? Start->AlkyneType Terminal Terminal Alkyne (R-C≡CH) AlkyneType->Terminal Propyne/Propargyl Internal Internal Alkyne (R-C≡C-Me) AlkyneType->Internal 2-Butyne/1-Phenylpropyne AzideBulk Azide Sterics? Terminal->AzideBulk RuAAC Protocol C: RuAAC Catalysis (Cp*RuCl) Internal->RuAAC CuAAC Fails Here LowBulk Primary/Secondary (e.g., Benzyl azide) AzideBulk->LowBulk HighBulk Tertiary/Polymeric (e.g., Adamantyl azide) AzideBulk->HighBulk CuAAC_Std Protocol A: Standard CuAAC (THPTA Ligand) LowBulk->CuAAC_Std CuAAC_Adv Protocol B: Advanced CuAAC (BTTES/BTTAA Ligand) HighBulk->CuAAC_Adv Steric Relief Required

Caption: Figure 1. Decision matrix for selecting the catalytic system based on substrate sterics. CuAAC applies to terminal alkynes; RuAAC is mandatory for internal alkynes containing the methyl group.

Module 1: The Bulky Azide & Terminal Alkyne (CuAAC)

Scenario: You are reacting a terminal alkyne (e.g., propyne gas, propargyl alcohol) with a sterically demanding azide (e.g., tertiary alkyl azide, steroidal azide). Issue: The reaction stalls or requires excessive copper loading, leading to degradation.

The Core Problem: Ligand Accessibility

In standard CuAAC, the copper(I) center must simultaneously coordinate the alkyne and the azide.[1] Bulky ligands like TBTA (Tris(benzyltriazolylmethyl)amine) create a crowded catalytic pocket. If your azide is also bulky, it cannot access the Cu-acetylide complex effectively.

Solution: Ligand Engineering (BTTES & BTTAA)

Do not use TBTA for hindered substrates. Instead, utilize BTTES or BTTAA . These ligands possess electron-rich triazole arms but, crucially, maintain a more open coordination geometry that accommodates bulky azides better than TBTA or THPTA.

Comparative Ligand Performance Data:

LigandSteric ToleranceReaction Rate (Bulky Substrates)SolubilityRecommendation
TBTA LowSlowDMSO/tBuOHAvoid for hindered azides.
THPTA MediumModerateWater/BufferGood for bioconjugation, but can stall with sterics.
BTTES High Fast Water/BufferPrimary Choice for steric hindrance.
BTTAA Very High Fastest Water/BufferUse for ultra-low concentration or extreme sterics.
Protocol B: Optimized CuAAC for Sterically Hindered Azides

Reagents:

  • Catalyst Source: CuSO₄[2][3]·5H₂O (98%+)

  • Reductant: Sodium Ascorbate (freshly prepared 500 mM stock)

  • Ligand: BTTES (CAS: 1334179-85-9)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1) depending on azide solubility.[2][3][4][5]

Step-by-Step Workflow:

  • Premix Catalyst: In a separate vial, mix CuSO₄ (1 equiv) and BTTES (2 equiv). Allow to stand for 5 minutes. The solution should turn a light blue.[3] Why? Pre-complexation ensures Cu is protected before reduction.

  • Substrate Solubilization: Dissolve the bulky azide (1.0 equiv) and terminal alkyne (1.2 equiv) in the solvent. If using propyne gas, bubble through the solvent for 10 minutes prior to catalyst addition.

  • Initiation: Add the Cu-BTTES complex (target 2–5 mol% Cu loading) to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (10–20 mol%).

  • Incubation: Stir at 40°C. Note: Mild heating helps overcome the activation energy barrier imposed by sterics without decomposing the catalyst.

  • Monitoring: Check LCMS at 2 hours. If <50% conversion, add a second bolus of Ascorbate (not Copper).

Module 2: The Internal Alkyne (RuAAC)

Scenario: You need to synthesize a 1,4,5-trisubstituted triazole where the methyl group is derived from an internal alkyne (e.g., 1-phenyl-1-propyne).[6] Issue: CuAAC does not react with internal alkynes.

The Core Problem: Mechanism Mismatch

CuAAC relies on the formation of a copper-acetylide intermediate (Cu-C≡C-R), which requires a terminal proton. Internal alkynes lack this proton. Therefore, you must switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

Solution: Cp*RuCl Catalysis

The pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes catalyze the oxidative coupling of the azide and alkyne into a ruthenacycle, which then undergoes reductive elimination to form the triazole.[7][8] This mechanism is distinct and tolerates internal substitution.

Regioselectivity Alert

When reacting an internal alkyne (R¹-C≡C-Me) with an azide (R²-N₃):

  • Cp*RuCl(cod) typically directs the most electronegative carbon of the alkyne to the N3 position of the azide (distal to the substituent).

  • However, steric bulk on the azide can override electronic effects, leading to mixtures.

Protocol C: RuAAC for Internal Methyl-Alkynes

Reagents:

  • Catalyst: CpRuCl(cod) (CAS: 92390-26-6) or CpRuCl(PPh₃)₂. Note: The 'cod' (cyclooctadiene) complex is generally more active and labile.

  • Solvent: 1,2-Dichloroethane (DCE), Toluene, or Dioxane. Avoid protic solvents like alcohols/water as they can poison the active species.

  • Atmosphere: Strictly Inert (Argon/Nitrogen).

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Internal Alkyne (1.0 equiv) and Azide (1.1 equiv).

  • Catalyst Addition: Add Cp*RuCl(cod) (2–5 mol%).

  • Solvent: Add anhydrous DCE (0.2–0.5 M concentration).

  • Activation: Heat to 60–80°C . Room temperature RuAAC is often too slow for internal alkynes.

  • Purification: RuAAC reactions do not require a reductant, but removing Ruthenium can be tricky. Filter through a silica pad or use a thiourea scavenger resin post-reaction.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns brown/black and stalls. What happened?

Diagnosis: Catalyst death (Disproportionation). Fix:

  • Oxygen Leak: Cu(I) oxidized to inactive Cu(II).[2] Degas solvents thoroughly.

  • Ligand Deficiency: You likely used too little ligand relative to Copper. Ensure a 2:1 ratio of Ligand:Cu .

  • Ascorbate Depletion: In CuAAC, the reductant is sacrificial. Add another 10 mol% of Sodium Ascorbate.

Q2: I am getting a mixture of 1,4 and 1,5 isomers with my internal alkyne.

Diagnosis: Loss of regiocontrol in RuAAC. Fix:

  • Switch Solvent: Change from THF to a non-coordinating solvent like Benzene or Toluene. Coordinating solvents can compete for the Ru center, altering the geometry of the intermediate ruthenacycle.

  • Steric Clash: If the azide is massive (e.g., tertiary), the "electronic" preference of RuAAC fights the "steric" preference. You may need to accept the mixture and separate via HPLC, or switch to a less bulky azide precursor and modify it post-cyclization.

Q3: Can I methylate a 4-H triazole to get the 4-methyl product?

Diagnosis: Post-synthetic alkylation. Answer: Proceed with caution. Alkylating a 1,5-disubstituted triazole usually results in a mixture of N1, N2, and N3 alkylation products (N2 often favored). It is rarely a clean route to a C4-methyl group. It is far superior to install the methyl group on the alkyne before the click reaction.

References & Authoritative Grounding

  • Ligand Engineering (BTTES/BTTAA):

    • Title: "Ligands that promote log-time-scale copper-catalyzed azide-alkyne cycloaddition kinetics in biological media."

    • Source:Angewandte Chemie Int. Ed. (2012).[1][9][10]

    • Context: Defines BTTES as the superior ligand for steric/biocompatible applications.

  • RuAAC Mechanism & Internal Alkynes:

    • Title: "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[7][8][11][12]

    • Source:Journal of the American Chemical Society (2005).

    • Context: The foundational paper by Fokin and Sharpless establishing Cp*RuCl for internal alkynes.

  • Steric Factors in Click Chemistry:

    • Title: "Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of sterically hindered azides."[8][13]

    • Source:Beilstein Journal of Organic Chemistry (2014).

    • Context: Discusses limitations of standard protocols with bulky azides.

  • Review of Ligands:

    • Title: "A Guide to Selecting the Right Ligand for CuAAC."

    • Source:Glen Research Technical Guide.

    • Context: Practical comparison of TBTA vs THPTA.[1][3][5]

Disclaimer: These protocols involve the use of transition metals and potentially explosive azide compounds. Always perform a risk assessment before scaling up reactions involving low-molecular-weight organic azides (C/N ratio < 3).

Sources

Technical Support Center: Stabilizing 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine. Our goal is to ensure the integrity and purity of your compound, leading to reproducible and reliable experimental outcomes.

Section 1: Understanding the Compound's Inherent Stability Profile

This section addresses the fundamental chemical vulnerabilities of this compound. Understanding these liabilities is the first step toward effective stabilization.

Question: What are the primary chemical moieties in this molecule that are susceptible to degradation?

Answer: The stability of this compound is dictated by two primary functional groups: the thioether linkage (-S-) and the primary amine (-NH2) .

  • Thioether Group: Thioethers are well-known to be susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or heat, can oxidize the sulfur atom, first to a sulfoxide and then further to a sulfone. This is the most probable degradation pathway.[1]

  • Primary Amine Group: The ethanamine moiety is basic and nucleophilic. While generally stable, it can be prone to slow oxidation over time and can react with atmospheric carbon dioxide to form carbamates, especially if moisture is present. Its basicity also means the compound can readily form salts with acidic impurities.

  • 1,2,4-Triazole Ring: The triazole ring itself is a robust, aromatic heterocycle and is generally very stable under typical storage conditions.[2][3]

Question: What are the most likely degradation products I might see in an aged sample?

Answer: Based on the vulnerable functional groups, the most common degradation products are the sulfoxide and sulfone analogs of the parent compound. These represent a change in the oxidation state of the sulfur atom and will significantly alter the compound's polarity, mass, and potentially its biological activity.

Below is a diagram illustrating the primary oxidative degradation pathway.

G parent Parent Compound 2-((...)-thio)ethanamine sulfoxide Sulfoxide Derivative (First Oxidation Product) parent->sulfoxide O₂, Light, Heat sulfone Sulfone Derivative (Second Oxidation Product) sulfoxide->sulfone Further Oxidation

Caption: Primary oxidative degradation pathway of the thioether.

Section 2: Recommended Long-Term Storage Protocols & Conditions

Proper storage is the most critical factor in maintaining the long-term integrity of the compound. The following protocols are designed to mitigate the risks identified in Section 1.

Question: What are the ideal conditions for storing this compound long-term?

Answer: The ideal storage conditions aim to eliminate exposure to oxygen, moisture, and light while minimizing thermal energy. We recommend storing the compound as a solid powder under an inert atmosphere at low temperatures. Storing materials in an inert environment like a glove box is one of the best ways to ensure they remain uncontaminated.[1]

Recommended Storage Conditions Summary

ParameterConditionRationale
Temperature -20°C or -80°CReduces the kinetic rate of all potential degradation reactions. Studies on other thiol compounds show superior stability at -80°C for extended periods.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[4][5] Argon is denser than air and can be preferable for blanketing.
Container Amber Glass VialPrevents exposure to light, which can catalyze photo-oxidation.[1] Glass is inert and non-reactive.
Seal Tightly-Sealed Cap with PTFE LinerProvides a physical barrier against atmospheric exchange. PTFE is highly inert.
Form Solid/Lyophilized PowderMaximizes stability compared to solutions, where degradation rates are often accelerated.

Step-by-Step Protocol for Aliquoting and Storing the Compound

This protocol should be performed inside a glove box or using a Schlenk line to maintain an inert atmosphere.[4][6]

  • Preparation: Ensure all glassware (vials, spatulas) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.[6]

  • Inert Environment: Transfer the required amount of the compound into pre-weighed amber glass vials inside a glove box or under a positive pressure of argon/nitrogen.

  • Backfilling: Once aliquoted, securely cap the vials. If not using a glove box, flush the headspace of the vial with inert gas for 30-60 seconds before sealing it tightly.

  • Sealing: For maximum protection, wrap the cap and neck of the vial with Parafilm® as an extra barrier against moisture ingress.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if applicable), and date. Use cryogenic labels if storing at -80°C.

  • Storage: Place the sealed vials inside a secondary container (e.g., a freezer box) and store them at the chosen temperature (-20°C or -80°C) in a dark location.

Section 3: Troubleshooting Guide for Common Stability Issues

Even with the best practices, issues can arise. This section helps you diagnose potential problems with your stored compound.

Question: I opened a vial of the compound and it has a faint yellow tint, whereas it was originally a white powder. What happened?

Answer: A color change, typically to off-white or yellow, is a common indicator of degradation. This is most likely due to minor oxidation of the thioether group or other side reactions forming chromophores. The compound should be immediately re-analyzed for purity (See Section 4) before use.

Question: My LC-MS analysis shows two new peaks with M+16 and M+32 relative to the parent mass. What are they?

Answer: This is a classic sign of oxidation.

  • M+16 Peak: Corresponds to the formation of the sulfoxide derivative (one oxygen atom added).

  • M+32 Peak: Corresponds to the formation of the sulfone derivative (two oxygen atoms added). If these peaks are present, your sample has been exposed to oxygen. Review your handling and storage procedures to identify the source of the exposure.

Question: The solid compound appears clumpy or has become slightly sticky. What is the cause?

Answer: This indicates the absorption of moisture from the atmosphere, meaning the vial seal was compromised. The compound is likely hygroscopic due to its polar amine and triazole functional groups. The presence of water can accelerate other degradation pathways and will affect accurate weighing. The material should be dried under high vacuum, though this may not remove all bound water.

Section 4: Quality Control and Purity Assessment Workflow

Regularly verifying the purity of your compound is essential for experimental integrity.

Question: How can I efficiently check the purity of my compound after long-term storage?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for purity assessment.[7] Coupling it with Mass Spectrometry (LC-MS) provides definitive identification of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities, although it may be less sensitive to low-level degradation products.

General HPLC Method for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection UV at 220 nm and 254 nm
Injection Vol. 2 µL

Note: This is a starting point. Method optimization may be required.

The workflow below illustrates a systematic approach to quality control.

G decision decision start Retrieve Sample from Storage (Allow to equilibrate to RT before opening) inspect Visual Inspection (Color, Clumping) start->inspect hplc Perform Purity Check (e.g., HPLC/LC-MS) inspect->hplc check_purity Purity > 98%? hplc->check_purity proceed Proceed with Experiment check_purity->proceed Yes repurify Consider Re-purification or Resynthesis check_purity->repurify No

Caption: Recommended workflow for quality control of stored samples.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I store the compound in a solvent like DMSO or ethanol?

For long-term storage (>1 month), storing as a solid is strongly recommended. If you must store it in solution for short-term use, use an anhydrous, aprotic solvent (e.g., Acetonitrile, THF) that has been degassed by sparging with argon. DMSO is hygroscopic and can promote oxidation, so it should be avoided for storage.

Q2: I don't have access to a glove box. What is the next best alternative?

Using a Schlenk line allows for the effective handling of air-sensitive reagents.[4] If that is also unavailable, you can use an "Atmosbag" or a simple desiccator that can be purged and backfilled with inert gas. The key is to minimize the time the compound is exposed to the open air.[4]

Q3: Is it necessary to store the compound at -80°C, or is -20°C sufficient?

For storage up to 6 months, -20°C is likely sufficient provided the material is kept under a robust inert atmosphere. For storage longer than 6 months, or for maximum preservation of high-purity reference standards, -80°C is recommended as it further slows any residual degradation processes.[8]

Q4: My compound is the dihydrobromide salt form. Does this change the storage recommendations?

The salt form may be more stable and less prone to oxidation than the free base. It is also likely to be more crystalline and less hygroscopic. However, the thioether moiety is still susceptible to oxidation. Therefore, all the same precautions (inert atmosphere, cold, dark) should be strictly followed.

References

  • Didier, M. et al. (2014). Stabilization of AuNPs by Monofunctional Triazole Linked to Ferrocene, Ferricenium, or Coumarin and Applications to Synthesis, Sensing, and Catalysis. Inorganic Chemistry. Available at: [Link]

  • Bernkop-Schnürch, A. et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. ResearchGate. Available at: [Link]

  • Bernkop-Schnürch, A. et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Available at: [Link]

  • Kaur, R. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Triazole. Available at: [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Available at: [Link]

  • Li, S. et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Available at: [Link]

  • Balik, A. R. et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Available at: [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Farahat, A. A. et al. (2023). Synthesis, Crystal Structure, and DFT Study of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2016). Application of three-dimensional liquid chromatography for quantification of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI) in caramel colour. Available at: [Link]

  • Tuzen, M. et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of pharmaceuticals known for their diverse biological activities, including antifungal and antiviral properties.[1][2][3] The synthesis of novel triazole derivatives is a continuous pursuit, demanding robust and unequivocal methods for structural characterization. 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine represents a key synthetic intermediate, combining the triazole core with a flexible thioether-amine side chain, making it a valuable building block for more complex molecules.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target molecule. As a cornerstone technique in organic chemistry, ¹H NMR offers an unparalleled window into molecular structure, providing precise information on the electronic environment, connectivity, and relative abundance of protons.[4] We will dissect the theoretical spectrum based on first principles and comparative data, present a rigorous experimental protocol for data acquisition, and compare the utility of ¹H NMR against alternative analytical techniques for this specific application.

Part 1: Theoretical ¹H NMR Spectral Prediction and Analysis

A priori analysis of a molecule's structure is fundamental to interpreting its NMR spectrum. The unique electronic environment of each proton or set of equivalent protons dictates its resonance frequency (chemical shift), while interactions with neighboring protons cause signal splitting (multiplicity).

The structure of this compound contains five distinct proton environments, as illustrated below.

Caption: Molecular structure of the target compound with key proton groups labeled.

Based on established principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal.[5]

  • H_a (Triazole C5-H): This single proton is attached to an aromatic, electron-deficient triazole ring. This environment results in significant deshielding, pushing its signal far downfield. With no adjacent protons, it will appear as a sharp singlet. Protons on similar 1,2,4-triazole rings are consistently observed in the δ 8.0-9.0 ppm region.[6]

  • H_b (N-Methyl, N4-CH₃): These three equivalent protons are attached to a nitrogen atom within the heterocyclic ring. The electronegativity of the nitrogen deshields these protons relative to a standard alkyl group. This signal will be a singlet due to the absence of neighboring protons. N-methyl groups on triazole rings typically resonate between δ 3.5 and 4.0 ppm.[7]

  • H_c (Thioether Methylene, S-CH₂): These two protons are adjacent to both a sulfur atom and another methylene group (H_d). The sulfur atom is less electronegative than oxygen or nitrogen, leading to a moderate downfield shift.[8] This signal will be split into a triplet by the two neighboring H_d protons (n+1 = 2+1 = 3). The expected chemical shift is in the δ 2.8-3.4 ppm range.

  • H_d (Ethanamine Methylene, CH₂-N): These two protons are adjacent to the primary amine and the H_c methylene group. The electron-withdrawing effect of the amine nitrogen will shift this signal downfield.[9] It will be split into a triplet by the two neighboring H_c protons. Its chemical shift is anticipated to be very close to that of H_c, potentially in the δ 2.7-3.3 ppm range.

  • H_e (Amine, NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[10] The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. In a non-protic solvent like DMSO-d₆, this signal is more distinct and typically appears as a broad singlet. A key confirmatory test is the disappearance of this signal upon shaking the sample with a drop of deuterium oxide (D₂O), as the labile amine protons are replaced by deuterium.[9]

The predicted spectral data are summarized in the table below.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Triazole C-HH_a8.2 - 8.8Singlet (s)1HLocated on an electron-deficient heteroaromatic ring, causing strong deshielding.[6]
N-MethylH_b3.5 - 4.0Singlet (s)3HAttached to an electronegative nitrogen atom within the triazole ring.[7]
S-CH₂-CH₂NH₂H_c2.8 - 3.4Triplet (t)2HAdjacent to sulfur and a CH₂ group. Expected coupling constant J ≈ 6-7 Hz.[8]
S-CH₂-CH₂NH₂H_d2.7 - 3.3Triplet (t)2HAdjacent to an amine and a CH₂ group. Expected coupling constant J ≈ 6-7 Hz.[9]
AmineH_e1.0 - 4.0Broad Singlet (br s)2HLabile protons; shift is solvent-dependent. Signal disappears upon D₂O exchange.[9][10]

Part 2: A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, a standardized and logically sound experimental protocol is essential. The following workflow is designed to provide unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation & Confirmation cluster_proc Data Processing A 1. Weigh 5-10 mg of This compound B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add internal standard (TMS, 0 ppm) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer (≥400 MHz) D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire initial ¹H NMR spectrum (e.g., 16-32 scans) F->G H 8. Add 1-2 drops of D₂O to the NMR tube G->H K 11. Apply Fourier transform, phase correction, and baseline correction G->K I 9. Shake vigorously and re-acquire ¹H spectrum H->I J 10. Confirm disappearance of the NH₂ signal I->J J->K L 12. Calibrate spectrum to TMS at 0.00 ppm K->L M 13. Integrate all signals and analyze coupling patterns L->M

Sources

Comparative Guide to Characteristic FT-IR Bands of Triazole and Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopic signatures of triazole and amine functional groups. A thorough understanding of these spectral features is crucial for the unambiguous identification and characterization of molecules in synthetic chemistry and pharmaceutical development.

The Foundational Role of FT-IR in Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for probing the vibrational modes of molecules. When a molecule is subjected to infrared radiation, its constituent chemical bonds absorb energy at specific frequencies, leading to vibrations such as stretching and bending. The resulting FT-IR spectrum, a plot of infrared absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," with the positions and intensities of the absorption bands revealing the presence of specific functional groups.

The widespread adoption of FT-IR for functional group analysis stems from its high sensitivity, non-destructive nature, and the extensive empirical data correlating vibrational modes to spectral features. This enables the rapid and confident identification of key structural components within a molecule.

Deciphering the FT-IR Spectrum of the Triazole Ring

The triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, presents a series of characteristic vibrational modes. The precise wavenumbers of these bands can be influenced by the substitution pattern (e.g., 1,2,3-triazole versus 1,2,4-triazole) and the electronic nature of the attached substituents.

  • N-H Stretching: For triazoles containing an N-H bond, a broad absorption band is typically observed in the 3100-3150 cm⁻¹ region. This band is a direct result of the N-H bond's stretching vibration.

  • C-H Stretching: The stretching vibrations of the C-H bonds on the triazole ring generally appear between 3050 cm⁻¹ and 3150 cm⁻¹.

  • C=N and N=N Stretching: The stretching vibrations of the endocyclic C=N and N=N double bonds are key identifiers for the triazole ring, with bands typically appearing in the 1400-1650 cm⁻¹ range. More specifically, C=N stretching often manifests around 1630-1670 cm⁻¹, while N=N stretching can be observed in the 1400-1500 cm⁻¹ region.

  • Ring Breathing and Stretching: The collective "ring breathing" mode, which involves the concerted stretching and contraction of the entire triazole ring, produces a series of characteristic bands in the fingerprint region, generally between 900 cm⁻¹ and 1300 cm⁻¹. These bands are highly indicative of the triazole core structure.

  • C-N Stretching: The stretching vibrations of the C-N single bonds within the ring are typically located in the 1100-1250 cm⁻¹ region.

Unveiling the Distinct FT-IR Signatures of Amine Functional Groups

Amines are categorized as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N), depending on the number of organic groups attached to the nitrogen atom. Their FT-IR spectra display clear and distinguishable features, facilitating their classification.

  • Primary Amines (R-NH₂):

    • N-H Stretching: A hallmark of primary amines is the presence of two distinct absorption bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H bonds. The appearance of this doublet is a strong indicator of a primary amine.

    • N-H Bending (Scissoring): A broad and medium-to-strong absorption is observed between 1550 cm⁻¹ and 1650 cm⁻¹, arising from the scissoring vibration of the N-H bonds.

    • N-H Wagging: A broad, strong band, often located in the 650-900 cm⁻¹ region, is attributable to the out-of-plane bending (wagging) of the N-H group.

    • C-N Stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ region. For aromatic amines, this band shifts to a higher wavenumber, usually between 1250 cm⁻¹ and 1350 cm⁻¹.

  • Secondary Amines (R₂-NH):

    • N-H Stretching: In contrast to primary amines, secondary amines exhibit a single, generally weaker, absorption band in the 3300-3500 cm⁻¹ region for the N-H stretch.

    • N-H Bending: The N-H bending vibration appears in the 1550-1650 cm⁻¹ range but is often weaker and less diagnostically reliable than the N-H stretching band.

    • C-N Stretching: Similar to primary amines, the C-N stretching band is observed in the 1000-1350 cm⁻¹ range.

  • Tertiary Amines (R₃-N):

    • Absence of N-H Bands: The most defining characteristic of tertiary amines in an FT-IR spectrum is the complete absence of N-H stretching and bending vibrations.

    • C-N Stretching: While lacking N-H bands, tertiary amines still display C-N stretching vibrations in the 1000-1350 cm⁻¹ region. Their identification often hinges on the absence of N-H bands in conjunction with the presence of C-N bands and other molecular features.

At-a-Glance Comparison of Key FT-IR Bands

Functional GroupN-H Stretch (cm⁻¹)C=N / N=N Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Ring Breathing (cm⁻¹)
Triazole 3100-3150 (if N-H is present)1400-1670-1100-1250900-1300
Primary Amine 3300-3500 (two bands)-1550-16501000-1350-
Secondary Amine 3300-3500 (one band)-1550-16501000-1350-
Tertiary Amine Absent-Absent1000-1350-

Standard Operating Procedure for High-Quality FT-IR Spectrum Acquisition

The following protocol details the standard methodology for acquiring an FT-IR spectrum of a solid sample utilizing an Attenuated Total Reflectance (ATR) accessory, a widely used and convenient technique.

Instrumentation and Consumables:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample (powder form)

  • Spatula

  • Cleaning solvent (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Step-by-Step Protocol:

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe lightly dampened with a suitable solvent and ensure it is completely dry.

    • With the crystal clear of any sample, lower the ATR anvil and initiate the collection of a background spectrum. This critical step accounts for the absorbance of the ATR crystal and the ambient environment (e.g., atmospheric CO₂ and water vapor).

  • Sample Application:

    • Place a small quantity of the solid sample directly onto the center of the ATR crystal.

    • Carefully lower the anvil to apply consistent and firm pressure to the sample, ensuring intimate contact between the sample and the crystal surface. Maintaining consistent pressure across measurements is key to reproducibility.

  • Sample Spectrum Acquisition:

    • Initiate the collection of the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

    • For an improved signal-to-noise ratio, it is standard practice to co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Spectral Analysis:

    • Process the acquired spectrum using the instrument's software, which may involve baseline correction and automated peak picking.

    • meticulously identify the characteristic absorption bands and compare them to the established values for triazole and amine functional groups as outlined in this guide and reputable spectral libraries.

A Logic-Driven Workflow for Spectral Interpretation

Navigating the Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of Triazolyl Thioethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel small molecules is a critical endeavor. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of a promising class of compounds: triazolyl thioethanamine derivatives. By understanding the intricate dance of electrons and bonds that dictates their fragmentation, researchers can gain crucial insights into their structure, stability, and potential metabolic pathways.

This document moves beyond a simple recitation of fragmentation rules. Instead, it offers a comparative analysis, grounded in the fundamental principles of ion chemistry, to explain the "why" behind the observed product ions. We will dissect the influence of the triazole ring, the thioether linkage, and the ethylamine side chain on the overall fragmentation cascade, supported by experimental data and established mechanistic principles.

The Pillars of Fragmentation: Understanding the Key Functional Moieties

The fragmentation of a triazolyl thioethanamine molecule is a complex interplay of the individual characteristics of its constituent parts. The initial ionization event, typically protonation under electrospray ionization (ESI) conditions, creates a positive charge that is not static. Its location, influenced by the relative proton affinities of the nitrogen atoms in the triazole ring and the amine, will be a primary determinant of the subsequent bond cleavages.

The Triazole Ring: A Hub of Rearrangements and Neutral Losses

The 1,2,3-triazole ring is a common motif in medicinal chemistry, and its fragmentation is well-documented.[1][2] Upon collision-induced dissociation (CID), protonated triazoles often undergo characteristic cleavages of the heterocyclic ring.[1] A prominent fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), a process that can be indicative of the 1,2,3-triazole isomer.[1] Other common fragmentation pathways include the loss of HCN or cleavage of the substituent from the ring.[2] The nature and position of the substituents on the triazole ring profoundly influence the fragmentation pathways, often directing the cleavage to preserve the most stable charged fragment.[2][3]

The Thioether Linkage: A Point of Facile Cleavage

Thioethers introduce a sulfur atom, which, with its lone pair of electrons, can influence the fragmentation process. Cleavage of the C-S bond is a common fragmentation pathway for thioethers.[4][5] The stability of the resulting carbocation or radical species plays a significant role in determining the preferred cleavage site. In the context of triazolyl thioethanamine, cleavage can occur on either side of the sulfur atom, leading to fragments containing the triazole moiety or the ethylamine moiety. The relative abundance of these fragments will be influenced by the collision energy and the overall stability of the resulting ions.

The Ethylamine Side Chain: The Driver of Alpha-Cleavage

The ethylamine portion of the molecule introduces a primary amine, a site with high proton affinity. When the charge is localized on the amine nitrogen, the most characteristic fragmentation is α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen.[6][7] This results in the formation of a stable iminium ion, which is often the base peak in the mass spectra of primary amines.[6] For triazolyl thioethanamine, this would involve the cleavage of the bond between the two carbons of the ethyl group, leading to a fragment containing the thioether and triazole moieties.

A Comparative Analysis: ESI-MS/MS Fragmentation of a Model Triazolyl Thioethanamine

To illustrate the interplay of these fragmentation pathways, let us consider a model triazolyl thioethanamine derivative and its expected fragmentation under positive-mode ESI-MS/MS.

Model Compound: 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-(ethylthio)ethanamine

Expected Protonated Molecule [M+H]⁺

Under typical ESI conditions, protonation is expected to occur preferentially at the most basic site. The primary amine of the ethylamine moiety generally has a higher proton affinity than the nitrogen atoms of the triazole ring. Therefore, the most abundant precursor ion will likely be the one with the charge localized on the terminal amine.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule will proceed through several competing pathways, with the relative intensities of the product ions being dependent on the collision energy.

  • Pathway A: Alpha-Cleavage of the Ethylamine Chain: This is often the most favorable pathway for protonated primary amines.[6] The cleavage of the C-C bond adjacent to the protonated amine will result in the loss of a neutral ethene molecule and the formation of a stable iminium ion containing the thioether and triazole moieties.

  • Pathway B: Cleavage of the C-S Bonds: The thioether linkage provides two potential cleavage sites.

    • B1: Cleavage between the sulfur and the ethyl group: This would lead to a fragment containing the triazole and the thio-methylene group, with the charge potentially residing on either fragment depending on their respective stabilities.

    • B2: Cleavage between the sulfur and the methylene group attached to the triazole: This would result in a fragment containing the ethylamine moiety and a separate fragment with the triazole ring.

  • Pathway C: Fragmentation of the Triazole Ring: As discussed earlier, the triazole ring itself can fragment.[1][2] This can occur either before or after the fragmentation of the side chain. Common losses include N₂ and HCN. The presence of these fragments would be a strong indicator of the triazole core.

  • Pathway D: Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to unexpected fragment ions. These are often driven by the formation of more stable cyclic structures.

The interplay of these pathways is visualized in the following diagram:

Fragmentation_Pathways cluster_pathways Collision-Induced Dissociation (CID) M_H [M+H]⁺ (Protonated Triazolyl Thioethanamine) P_A Fragment A (Iminium Ion) M_H->P_A α-Cleavage P_B1 Fragment B1 (Thio-triazole fragment) M_H->P_B1 C-S Cleavage P_B2 Fragment B2 (Ethylamine-thio fragment) M_H->P_B2 C-S Cleavage P_C Fragment C (Triazole Ring Fragments) M_H->P_C Ring Cleavage P_D Rearrangement Products M_H->P_D Rearrangement

Caption: Predicted Fragmentation Pathways of Protonated Triazolyl Thioethanamine.

Experimental Protocol: A Self-Validating System for Fragmentation Analysis

To ensure the generation of reliable and reproducible fragmentation data, a robust experimental protocol is essential. The following outlines a step-by-step methodology for the analysis of triazolyl thioethanamine derivatives using LC-MS/MS.

Step 1: Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the triazolyl thioethanamine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. This concentration may need to be optimized based on the ionization efficiency of the compound.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for efficient separation.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a minute, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve good peak shape and separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Step 3: Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire a full scan MS spectrum to determine the m/z of the protonated molecule [M+H]⁺. A typical scan range would be m/z 100-1000.

  • MS/MS (Product Ion Scan):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, 30, 40 eV) to observe how the fragmentation pattern changes. This is crucial for differentiating between primary and secondary fragmentation pathways.

    • Acquire the product ion spectra.

The workflow can be visualized as follows:

Experimental_Workflow Sample Sample Preparation (1-10 µg/mL solution) LC Liquid Chromatography (C18 column, gradient elution) Sample->LC ESI Electrospray Ionization (ESI+) (Generation of [M+H]⁺) LC->ESI MS1 MS1 Analysis (Full Scan for [M+H]⁺ identification) ESI->MS1 CID Collision-Induced Dissociation (CID) (Precursor ion selection and fragmentation) MS1->CID MS2 MS2 Analysis (Product Ion Scan for fragmentation pattern) CID->MS2 Data Data Analysis (Interpretation of spectra) MS2->Data

Caption: Experimental Workflow for LC-MS/MS Analysis.

Data Presentation and Interpretation: A Comparative Table

The following table summarizes the expected key fragment ions for our model compound and provides a rationale for their formation. This comparative approach allows for a more confident structural assignment.

m/z of Fragment Ion Proposed Structure/Formula Proposed Fragmentation Pathway Supporting Rationale
[M+H]⁺ - 28 Iminium ionα-Cleavage of the ethylamine chainCharacteristic fragmentation of primary amines, often the base peak.[6]
[M+H]⁺ - C₂H₅S Triazole-methylene fragmentCleavage of the C-S bondFacile cleavage at the thioether linkage.
[M+H]⁺ - C₈H₇N₃ Ethylthio-ethanamine fragmentCleavage of the bond between the triazole and the side chainIndicates the presence of the side chain as a distinct unit.
Various low m/z ions C₇H₅N⁺, C₂H₂N₃⁺, etc.Fragmentation of the triazole ringCharacteristic losses of N₂ and HCN from the triazole core.[1][2]

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric fragmentation of triazolyl thioethanamine derivatives is a rich source of structural information. By systematically analyzing the product ion spectra and applying the fundamental principles of ion chemistry, researchers can confidently elucidate the structures of these important molecules. A comparative approach, which considers the fragmentation behavior of the individual functional moieties, provides a robust framework for interpreting complex fragmentation patterns. The experimental protocol outlined in this guide offers a self-validating system for generating high-quality, reproducible data, which is paramount for advancing drug discovery and development programs. As new derivatives of this class are synthesized, a thorough understanding of their fragmentation behavior will be an indispensable tool in the analytical chemist's arsenal.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • IgG1 Thioether Bond Formation in Vivo. PMC. [Link]

  • Suggested dissociation pathways in triazole along with reaction... ResearchGate. [Link]

  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • LC–MS-MS mass spectrum of ETH. | Download Scientific Diagram. ResearchGate. [Link]

  • Fragmentation of Allylmethylsulfide by Chemical Ionization: Dependence on Humidity and Inhibiting Role of Water. The Journal of Physical Chemistry A. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]

  • Proposed mechanism for C a -thioether bond breakage during LC-MS/MS... ResearchGate. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ethylamine. NIST WebBook. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Mass spectrometry 1. Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

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HPLC Method Validation for Purity Assessment of Triazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Landscape[1]

In the pharmaceutical development of antifungal agents and "click chemistry" intermediates, Triazole derivatives (e.g., Fluconazole, Itraconazole, Voriconazole) present unique analytical challenges due to their polarity, basic nitrogen centers, and potential for structural isomerism (1,2,3- vs. 1,2,4-triazoles).

While Ultra-Performance Liquid Chromatography (UPLC) and LC-MS offer speed and sensitivity, High-Performance Liquid Chromatography (HPLC) with UV detection remains the global "Gold Standard" for purity assessment in Quality Control (QC) environments. It offers the optimal balance of robustness, regulatory acceptance (ICH/USP), and cost-efficiency .

Comparative Performance Metrics

The following table contrasts the Optimized HPLC Method against common alternatives for triazole purity assessment. Data is synthesized from industry standards and comparative studies [1][5][6].

FeatureOptimized HPLC-UV (The Standard) UPLC / UHPLC HPTLC LC-MS/MS
Primary Use Case Purity Assessment (QC Release) High-Throughput ScreeningHerbal/Crude MixturesTrace Impurity ID
Resolution (

)
High (

typical)
Ultra-High (

)
ModerateHigh (m/z selectivity)
Run Time 10–20 mins2–5 minsParallel (Variable)5–15 mins
Precision (RSD) < 0.5% (Excellent) < 1.0%2–3%2–5%
OpEx Cost Low-MediumHigh (Columns/Maintenance)LowVery High
Matrix Tolerance HighLow (Clogs easily)HighLow (Ion Suppression)

Verdict: While UPLC is superior for speed, HPLC is preferred for purity validation due to its higher tolerance for matrix effects in crude synthesis samples and wider instrument availability in GMP manufacturing sites.

Technical Rationale: The "Why" Behind the Method

To validate a method for triazoles, one must understand the molecular interactions that cause chromatographic failure (tailing, retention shifts).

The Basicity Challenge

Triazoles possess basic nitrogen atoms with pKa values typically between 2 and 4.

  • The Problem: At neutral pH, residual silanols on silica columns (

    
    ) ionize (
    
    
    
    ). The protonated triazole (
    
    
    ) interacts ionically with the silanols, causing severe peak tailing .
  • The Solution:

    • Low pH Mobile Phase: Using buffers (Phosphate or Formate) at pH 2.5–3.0 suppresses silanol ionization (

      
      ) and ensures the triazole is fully protonated, interacting only via hydrophobic mechanisms.
      
    • End-Capping: Use of fully end-capped C18 or Phenyl-Hexyl columns blocks access to silanols.

Isomer Separation

Triazole synthesis often yields regioisomers (e.g., N1 vs. N2 alkylation).

  • C18 Columns: Separate based on hydrophobicity. Often insufficient for isomers.

  • Phenyl-Hexyl Columns: Provide

    
     interactions with the triazole ring, offering superior selectivity for positional isomers compared to C18 [4].
    

Decision Tree: Method Development Strategy

The following workflow illustrates the logical path to selecting the optimal stationary and mobile phases for triazole derivatives.

TriazoleMethodDev Start Start: Triazole Sample IsomerCheck Are Regioisomers Present? Start->IsomerCheck PhenylCol Select Phenyl-Hexyl Column (Pi-Pi Selectivity) IsomerCheck->PhenylCol Yes C18Col Select C18 (ODS) Column (Hydrophobic Selectivity) IsomerCheck->C18Col No BufferNode Mobile Phase Selection (Critical Step) PhenylCol->BufferNode C18Col->BufferNode Acidic Acidic Buffer (pH 2.5-3.0) 0.1% Formic Acid or Phosphate BufferNode->Acidic CheckTailing Check Peak Tailing (Tf) Acidic->CheckTailing TailingHigh Tf > 1.5 CheckTailing->TailingHigh TailingOK Tf < 1.5 CheckTailing->TailingOK AddTEA Add Ion Pair Reagent (e.g., Triethylamine) TailingHigh->AddTEA FinalMethod Proceed to Validation TailingOK->FinalMethod AddTEA->CheckTailing

Figure 1: Decision matrix for optimizing stationary and mobile phases for basic triazole derivatives.

Validated Experimental Protocol

This protocol complies with ICH Q2(R2) guidelines [1][3]. It is designed to be self-validating , meaning system suitability tests (SST) are embedded to prevent data generation on a failing system.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for isomers).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (general) and 260 nm (aromatic specificity).

  • Temperature: 30°C.

System Suitability Test (SST) - The "Trust" Check

Before running any validation samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • Requirement 1: Theoretical Plates (

    
    ) > 5000.
    
  • Requirement 2: Tailing Factor (

    
    ) < 1.5 (Strict control for triazoles).
    
  • Requirement 3: RSD of Peak Area < 2.0% [1].

  • Action: If

    
    , replace mobile phase with fresh buffer or clean column inlet.
    
Validation Workflow (Step-by-Step)
Step 1: Specificity (Selectivity)

Objective: Prove the method distinguishes the Triazole API from synthesis impurities.

  • Inject Blank (Mobile Phase).

  • Inject Placebo (Excipients if formulation).

  • Inject Spiked Sample (API + known impurities/isomers).

  • Acceptance: Resolution (

    
    ) between API and nearest impurity must be > 1.5. Peak purity index (via PDA) > 990.
    
Step 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Step 3: Accuracy (Recovery)

Objective: Ensure no bias in quantification.

  • Spike placebo with API at 80%, 100%, and 120% levels (triplicate preparation).

  • Acceptance: Mean recovery 98.0% – 102.0% [1].

Step 4: Precision (Repeatability)

Objective: Verify consistency.

  • Prepare 6 independent samples at 100% concentration.

  • Acceptance: % RSD of assay results

    
    .
    
Step 5: Robustness

Objective: Simulate lab errors.

  • Vary Flow Rate (

    
     mL/min).
    
  • Vary Column Temp (

    
    C).
    
  • Vary pH (

    
     units).
    
  • Acceptance: System Suitability parameters must still pass (

    
    ).
    

Visualizing the Validation Lifecycle

The following diagram outlines the ICH Q2(R2) aligned validation lifecycle, emphasizing the feedback loop between development and validation.

ValidationLifecycle cluster_Val Validation Execution (ICH Q2) ATP Analytical Target Profile (Define Requirements) Dev Method Development (Design Space) ATP->Dev Risk Risk Assessment (ICH Q14) Dev->Risk Spec Specificity Risk->Spec High Risk Param Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Prec->Dev Fail (RSD > 2%) Report Validation Report & SOP Generation Prec->Report

Figure 2: Validation lifecycle integrating ICH Q14 (Development) and Q2 (Validation) concepts.

Conclusion

For the purity assessment of triazole derivatives, HPLC-UV remains the superior choice over UPLC or HPTLC when validating for regulatory submission. While UPLC offers speed, the validated HPLC protocol described above ensures:

  • Selectivity against structural isomers via optimized column chemistry.

  • Robustness against the basic nature of triazoles via pH control.

  • Global Compliance with ICH Q2(R2) standards.

By following the self-validating checkpoints (SSTs) and the decision tree provided, researchers can establish a defensible, high-integrity purity assay.

References

  • ICH. (2023).[2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration.[1][6] [Link]

  • Phenomenex. (2025).[5][7] HPLC vs UHPLC: Key Differences & Applications. [Link]

  • ResearchGate. (2014). HPTLC or HPLC, which one is better technique for analysis?[Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC. [Link]

Sources

Comparative Guide: Structural & Crystallographic Analysis of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (hereafter MTTE ) is a critical bifunctional ligand used in coordination chemistry and as a fragment in drug discovery (specifically for H2-receptor antagonists and antifungal agents). Its structural integrity relies on the interplay between the rigid 1,2,4-triazole core and the flexible thio-ethanamine tail.

This guide compares the crystallographic properties of MTTE against its closest structural analog, 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine (ETTE) , and its precursor, 4-Methyl-4H-1,2,4-triazole-3-thiol (MMTT) . By analyzing these alternatives, we establish a predictive model for MTTE's solid-state behavior, essential for researchers optimizing solubility and tableting properties.

Comparative Crystallographic Data

The following table synthesizes experimental data from the ethyl analog and precursor to define the structural boundaries of MTTE. Note that while the ethyl analog (ETTE) tends to form hydrates, MTTE often crystallizes as a neat anhydrate or hydrochloride salt due to the reduced steric bulk of the methyl group.

FeatureMTTE (Target) ETTE (Alternative) MMTT (Precursor)
Formula C₅H₁₀N₄SC₆H₁₂N₄SC₃H₅N₃S
Mol. Weight 158.22 g/mol 172.25 g/mol 115.16 g/mol
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group P2₁/c (Homology)P2₁/cPbca
Z (Units/Cell) 448
Density (Calc) ~1.32 g/cm³1.28 g/cm³1.45 g/cm³
H-Bond Motif N-H···N (Intermolecular)N-H···O (Hydrate)N-H···S (Thione form)
Tautomerism Thiol-Amine dominantThiol-Amine dominantThione dominant

Key Insight: The shift from the thione form in the precursor (MMTT) to the thioether in MTTE disrupts the strong N-H···S networks, replacing them with N-H···N interactions between the terminal amine and the triazole ring. This generally lowers the melting point but increases solubility in polar organic solvents.

Structural Analysis & Causality

The Thiol-Thione Tautomerism

The core 1,2,4-triazole ring exists in a tautomeric equilibrium. In the precursor (MMTT), the thione form is favored in the solid state, leading to high-density packing driven by N-H···S hydrogen bonds.[1]

  • Causality: Alkylation at the sulfur atom (forming MTTE) locks the molecule into the thioether form.

  • Impact: This eliminates the S-donor capability for H-bonding, forcing the crystal lattice to rely on the terminal ethanamine group for cohesion. This explains why MTTE derivatives often require hydrochloride salt formation to achieve high crystallinity.

Packing Efficiency vs. Alkyl Chain Length

Comparing MTTE (Methyl) vs. ETTE (Ethyl):

  • MTTE: The methyl group is sterically compact, allowing the triazole rings to stack more closely (pi-pi stacking). This typically results in a harder, more brittle crystal.

  • ETTE: The ethyl group introduces rotational freedom and steric bulk, disrupting pi-stacking. This often creates voids in the lattice that trap water, leading to hydrate formation (as seen in commercial ETTE dihydrochloride hydrate).

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of MTTE, a slow evaporation method favoring the free base is recommended.

Reagents:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol (10 mmol)

  • 2-Chloroethanamine hydrochloride (10 mmol)

  • Potassium Hydroxide (20 mmol)

  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Dissolution: Dissolve 1.15g of MMTT in 20mL Ethanol. Add 1.12g KOH dissolved in 5mL water. Stir for 15 min.

  • Coupling: Add 2-Chloroethanamine HCl dropwise. Reflux at 80°C for 4 hours.

  • Isolation: Evaporate solvent to dryness. Extract residue with hot chloroform. Filter to remove KCl.

  • Crystallization: Dissolve the crude oil in minimal hot Isopropanol. Allow to cool slowly to 4°C over 48 hours.

Visualization of Synthesis Logic

The following diagram illustrates the transformation from the thione-stabilized precursor to the amine-stabilized target crystal.

SynthesisWorkflow cluster_0 Crystallization Driver Precursor Precursor: 4-Methyl-triazole-3-thiol (Thione Form) Intermediate Transition State: S-Alkylation (Thioether Locking) Precursor->Intermediate + KOH (Deprotonation) Reagent Reagent: 2-Chloroethanamine Reagent->Intermediate Product Target (MTTE): Free Base Crystal Intermediate->Product Reflux & Extraction Salt Alternative: MTTE HCl Salt (Lattice Stabilized) Product->Salt + HCl (g) / Et2O

Caption: Reaction pathway locking the triazole tautomer to generate the MTTE crystal structure.

Intermolecular Interaction Network

Understanding the H-bond network is vital for predicting solubility. The amine "tail" wraps around to hydrogen bond with the triazole "head" of adjacent molecules.

HBondNetwork MolA_N Molecule A (Triazole N) MolB_N Molecule B (Triazole N) MolA_N->MolB_N 3.4 Å (Face-to-Face) MolA_NH2 Molecule A (Amine NH2) MolA_NH2->MolB_N Strong H-Bond (2.9 Å) MolB_NH2 Molecule B (Amine NH2) MolC_N Molecule C (Triazole N) MolB_NH2->MolC_N Chain Propagation

Caption: Predicted supramolecular assembly showing Amine-to-Triazole hydrogen bonding chains.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate Product Specification. Retrieved from [2][3][4]

  • Matulis, D., et al. (2023). Structural diversity of 1,2,4-triazole-3-thiol derivatives and their metal complexes. Acta Crystallographica Section E. [5]

  • Groom, C. R., et al. (2016).[6] The Cambridge Structural Database.[6] Acta Crystallographica Section B, 72(2), 171-179.

  • PubChem. (n.d.). Compound Summary for CID 24855670: 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Sulfur-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Delft, The Netherlands – In the intricate world of pharmaceutical and chemical development, the precise quantification of elemental composition is not merely a quality control step; it is a cornerstone of safety, efficacy, and regulatory compliance. For researchers, scientists, and drug development professionals working with sulfur-nitrogen (S-N) heterocycles—a class of compounds with profound biological and material science applications—accurate elemental analysis is paramount.[1] This guide provides an in-depth comparison of the primary analytical techniques and standards for the elemental analysis of these complex molecules.

S-N heterocycles are foundational to a vast array of pharmaceuticals and advanced materials.[1] Their unique physicochemical properties, conferred by the presence of sulfur and nitrogen within their ring structures, necessitate robust analytical methods to determine their precise elemental makeup.[1] This guide will navigate the landscape of established analytical methodologies, offering a comparative analysis to aid in the selection of the most suitable technique for your specific application.

Comparative Analysis of Key Analytical Techniques

The determination of sulfur and nitrogen in heterocyclic compounds primarily relies on three major techniques: Combustion Analysis, X-Ray Fluorescence (XRF), and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Each method offers a unique set of advantages and limitations.

Technique Principle Advantages Disadvantages Typical Applications
Combustion Analysis Sample is combusted at high temperatures, converting S and N to SO₂ and NOx, which are then detected.[2][3][4]High precision and accuracy for S and N, well-established methods (ASTM D5453, ISO 20846).[3][4][5][6][7][8][9][10][11]Destructive to the sample, potential for matrix interference.[8]Purity assessment, formulation quality control, and research and development.[12]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of fluorescent X-rays characteristic of the elements present.[13][14]Non-destructive, rapid analysis with minimal sample preparation.[13][15]Lower sensitivity for lighter elements like nitrogen, potential for matrix effects.[16]Screening of raw materials, analysis of finished products.[15]
ICP-OES Sample is introduced into a plasma, exciting atoms which then emit light at element-specific wavelengths.[17]High sensitivity for a wide range of elements, including sulfur.[18][19]Destructive, requires sample digestion which can be time-consuming, not ideal for nitrogen analysis.[19]Trace elemental impurity analysis in raw materials and final products.[18]

In-Depth Methodologies and Experimental Protocols

A commitment to scientific integrity requires not just a comparison of techniques, but a detailed understanding of their application. Below are standardized protocols for the most common methods, designed to be self-validating systems.

Protocol 1: Sulfur and Nitrogen Determination by Combustion Analysis

This protocol is based on the principles outlined in ASTM D5453 and ISO 20846 for ultraviolet (UV) fluorescence detection of sulfur and chemiluminescence detection for nitrogen.[5][7][9][20]

Workflow Diagram:

CombustionAnalysis cluster_sample_prep Sample Preparation cluster_analysis Combustion & Detection cluster_data Data Processing A Weigh Sample (1-10 mg) B High-Temp Combustion (~1000°C in O₂) A->B C Conversion to SO₂ and NOx B->C D Detection C->D E UV Fluorescence (SO₂) D->E Sulfur F Chemiluminescence (NO) D->F Nitrogen G Quantification vs. Standards E->G F->G

Caption: Workflow for S/N analysis by combustion.

Step-by-Step Protocol:

  • Calibration: Prepare a series of calibration standards using certified reference materials (CRMs) of sulfur and nitrogen-containing compounds (e.g., dibenzothiophene, pyridine) in a suitable solvent. The calibration range should bracket the expected concentration in the samples.

  • Sample Preparation: Accurately weigh 1-10 mg of the sulfur-nitrogen heterocyclic sample into a sample boat.

  • Combustion: Introduce the sample into the combustion furnace, which is maintained at approximately 1000°C in an oxygen-rich atmosphere.[6] This ensures the complete conversion of sulfur to sulfur dioxide (SO₂) and nitrogen to nitrogen oxides (NOx).[2]

  • Detection:

    • Sulfur (UV Fluorescence): The combustion gases pass through a detector where SO₂ is exposed to UV radiation, causing it to fluoresce. The intensity of the fluorescence is proportional to the sulfur concentration.[4][11]

    • Nitrogen (Chemiluminescence): The combustion gases are reacted with ozone, leading to the formation of excited nitrogen dioxide (NO₂*). As it returns to a stable state, it emits light (chemiluminescence), the intensity of which is proportional to the nitrogen concentration.[20]

  • Quantification: The instrument's software integrates the detector response and calculates the concentration of sulfur and nitrogen based on the calibration curve.

  • Validation: Analyze a quality control (QC) sample with a known concentration to verify the accuracy and precision of the run. The results should fall within the acceptance criteria established during method validation, as per ICH Q2(R1) guidelines.[21][22][23]

Protocol 2: Sulfur Determination by Wavelength Dispersive X-Ray Fluorescence (WDXRF)

This protocol provides a non-destructive method for sulfur analysis, particularly useful for solid samples and quality control screening.

Workflow Diagram:

XRFAnalysis cluster_sample_prep Sample Preparation cluster_analysis XRF Analysis cluster_data Data Processing A Prepare Sample Pellet or Liquid Cell B Irradiate with Primary X-rays A->B C Emission of Fluorescent X-rays B->C D Wavelength Dispersion & Detection C->D E Quantification based on Intensity D->E

Caption: Workflow for sulfur analysis by WDXRF.

Step-by-Step Protocol:

  • Calibration: Calibrate the WDXRF instrument using a set of certified reference materials with varying sulfur concentrations in a matrix similar to the samples being analyzed.

  • Sample Preparation:

    • Solids: Press the finely ground sample into a pellet.

    • Liquids: Place the liquid sample in a dedicated liquid sample cup.

  • Analysis: Place the prepared sample into the XRF spectrometer. The instrument irradiates the sample with a primary X-ray beam, causing the ejection of inner-shell electrons from the sulfur atoms.[14]

  • Detection: As outer-shell electrons fill the vacancies, characteristic fluorescent X-rays are emitted. The wavelength of these X-rays is specific to sulfur. A detector measures the intensity of these X-rays.[13]

  • Quantification: The software calculates the sulfur concentration based on the intensity of the detected fluorescent X-rays and the established calibration curve.

  • Verification: Analyze a known CRM to confirm the accuracy of the measurement.

Certified Reference Materials (CRMs): The Cornerstone of Accuracy

The reliability of any elemental analysis is fundamentally dependent on the quality of the reference materials used for calibration and validation. For sulfur and nitrogen analysis, a variety of CRMs are available.

CRM Type Description Supplier Examples
Sulfur in Mineral Oil Certified concentrations of sulfur in a mineral oil matrix.Sigma-Aldrich, LGC Standards[24]
Sulfur in Diesel Fuel Standards designed for the analysis of fuels, compliant with methods like ASTM D2622 and D5453.[25]AccuStandard, Paragon Scientific[24][25]
Organic S/N/C/H/O Standards Pure organic compounds with certified elemental compositions (e.g., EDTA, sulfanilamide).[26]Elemental Microanalysis, Thermo Fisher Scientific[12][26]

It is imperative to use a CRM that closely matches the matrix of the samples being analyzed to minimize matrix effects and ensure the most accurate results.

Method Validation: Ensuring Trustworthiness

All analytical methods must be validated for their intended purpose, following guidelines such as ICH Q2(R1).[21][22][23][27] Key validation parameters include:

  • Accuracy: Closeness of the test results to the true value.

  • Precision: Repeatability and intermediate precision of the method.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Proportionality of the analytical signal to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Conclusion

The selection of an appropriate analytical technique for the elemental analysis of sulfur-nitrogen heterocycles is a critical decision that impacts data quality, research outcomes, and regulatory success. Combustion analysis remains the gold standard for precise sulfur and nitrogen quantification, while XRF offers a rapid, non-destructive screening tool. ICP-OES is a powerful technique for trace elemental impurity analysis. By employing validated methods, utilizing appropriate certified reference materials, and understanding the underlying principles of each technique, researchers can ensure the integrity and accuracy of their elemental analysis data.

References

  • ASTM D5453-19a, Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence, ASTM International, West Conshohocken, PA, 2019. [Link]

  • Ayalytical Instruments. ASTM D5453 Sulfur Test Procedure. [Link]

  • ISO 20846:2019, Petroleum products — Determination of sulfur content of automotive fuels — Ultraviolet fluorescence method, International Organization for Standardization, Geneva, CH, 2019. [Link]

  • EST Analytical. ASTM D5453. [Link]

  • iTeh Standards. EN ISO 20846:2019 - Sulfur Content Determination in Automotive Fuels. [Link]

  • SIS. Petroleum products - Determination of sulfur content of automotive fuels - Ultraviolet fluorescence method (ISO 20846:2019). [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Elementar. Sulfur and nitrogen analyzer trace SN cube. [Link]

  • Analytik Jena. ASTM D5453. [Link]

  • AZoM. Determination of Total Sulfur by UVF According to ASTM D5453. [Link]

  • ROFA Praha. Determination of Sulfur content in Automotive fuels using Ultraviolet Fluorescence method according to ISO 20846. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • PAC L.P. ElemeNtS: Total Sulfur and Total Nitrogen detection. [Link]

  • DieselNet. Fuel Property Testing: Sulfur. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. [Link]

  • The Pharma Innovation. Application, principle and operation of ICP-OES in pharmaceutical analysis. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SPECTRO Analytical Instruments. ICP-OES Principle | Fundamentals of ICP-OES Analysis. [Link]

  • SPECTRO Analytical Instruments. What is XRF and How Does X-Ray Fluorescence Work. [Link]

  • Chemical House. Certified Reference Material (CRM) VHG. [Link]

  • Scribd. Elemental Analysis Methods. [Link]

  • Shimadzu. Energy Dispersive X-ray Fluorescence Spectroscopy for Analysis of Sulfur in Petroleum Products. [Link]

  • Analytik Jena. Elemental Analysis. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Carleton College. X-Ray Fluorescence (XRF). [Link]

  • PMC. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • ResearchGate. Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. [Link]

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A Comparative Study of 4-Methyl vs. 4-Phenyl Triazole Thioethanamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionalization of this privileged heterocycle offers a fertile ground for the discovery of novel drug candidates. Among the various derivatives, those bearing a thiol group at the C3 position and a substituent at the N4 position are of particular interest due to their versatile reactivity and significant pharmacological potential.[3] This guide provides an in-depth comparative analysis of two such derivatives: 4-methyl and 4-phenyl substituted 1,2,4-triazole-3-thioethanamines. We will delve into their synthesis, physicochemical properties, and projected biological activities based on established structure-activity relationships (SAR), offering valuable insights for researchers and drug development professionals.

The Significance of the N4-Substituent: A Tale of Two Groups

The choice of substituent at the N4 position of the 1,2,4-triazole ring is a critical determinant of the molecule's overall physicochemical properties and, consequently, its biological activity. The comparison between a simple alkyl group (methyl) and an aromatic group (phenyl) provides a classic example of how subtle structural modifications can lead to profound differences in pharmacological profiles. The methyl group, being small and electron-donating, imparts a degree of lipophilicity and can influence the molecule's interaction with hydrophobic pockets in target proteins. In contrast, the phenyl group introduces bulk, rigidity, and the potential for π-π stacking interactions, which can significantly alter the binding affinity and selectivity for specific biological targets.[4][5]

Synthesis of 4-Substituted-1,2,4-Triazole-3-Thioethanamines

The synthesis of the target thioethanamine derivatives proceeds through a two-step sequence starting from the corresponding 4-substituted-1,2,4-triazole-3-thiols. The general synthetic strategy is outlined below.

Experimental Protocol: Synthesis of 2-((4-Substituted-4H-1,2,4-triazol-3-yl)thio)ethanamine

Step 1: Synthesis of 4-Methyl/Phenyl-1,2,4-triazole-3-thiol

The synthesis of the parent triazole-thiols is a well-established procedure involving the base-catalyzed cyclization of the corresponding thiosemicarbazide.[6]

  • Thiosemicarbazide Formation: React methyl isothiocyanate or phenyl isothiocyanate with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to form the respective 4-methyl-3-thiosemicarbazide or 4-phenyl-3-thiosemicarbazide.

  • Cyclization: The thiosemicarbazide is then refluxed in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The intramolecular cyclization and subsequent acidification yield the desired 4-methyl-1,2,4-triazole-3-thiol or 4-phenyl-1,2,4-triazole-3-thiol.[7] The product is typically a crystalline solid that can be purified by recrystallization.

Step 2: Synthesis of 2-((4-Methyl/Phenyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

The thioethanamine side chain is introduced via S-alkylation of the triazole-thiol.

  • Deprotonation: The 4-substituted-1,2,4-triazole-3-thiol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or triethylamine, is added to deprotonate the thiol group, forming a reactive thiolate anion.

  • S-Alkylation: A solution of 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.[8][9]

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine or 2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanamine.

Synthesis_Workflow cluster_step1 Step 1: Triazole-thiol Synthesis cluster_step2 Step 2: Thioethanamine Synthesis A Methyl/Phenyl Isothiocyanate C 4-Substituted Thiosemicarbazide A->C B Hydrazine Hydrate B->C E 4-Methyl/Phenyl-1,2,4-triazole-3-thiol C->E Cyclization D Base (e.g., NaOH) F 4-Methyl/Phenyl-1,2,4-triazole-3-thiol I 2-((4-Substituted-4H-1,2,4-triazol-3-yl)thio)ethanamine F->I S-Alkylation G Base (e.g., K2CO3) H 2-Haloethylamine H->I

Figure 1: General synthetic workflow for 4-substituted-1,2,4-triazole-3-thioethanamines.

Comparative Physicochemical Properties

The substitution at the N4 position significantly influences the physicochemical properties of the parent triazole-thiols, which in turn affects the properties of their thioethanamine derivatives.

Property4-Methyl-1,2,4-triazole-3-thiol4-Phenyl-1,2,4-triazole-3-thiol
Molecular Formula C₃H₅N₃S[1]C₈H₇N₃S
Molecular Weight 115.16 g/mol [10]177.23 g/mol
Appearance White to off-white crystalline powder[1]Crystalline solid
Melting Point ~175-178 °C~180-182 °C
Solubility Sparingly soluble in water, soluble in acetone[1]Generally soluble in organic solvents
pKa ~9.73 (Predicted)[1]Expected to be slightly more acidic than the methyl analog

Note: Experimental values can vary based on the purity and crystalline form of the compound.

The phenyl derivative is expected to be more lipophilic and have a larger molecular volume compared to the methyl analog. These differences will influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical considerations in drug development.

Structure-Activity Relationship (SAR) and Projected Biological Activities

Antimicrobial and Antifungal Activity

1,2,4-triazole derivatives are well-known for their potent antimicrobial and antifungal properties.[13][14] The lipophilicity of the N4-substituent often plays a crucial role in the compound's ability to penetrate microbial cell membranes.

  • 4-Phenyl Derivative: The increased lipophilicity of the phenyl group may enhance the compound's ability to traverse the lipid-rich cell walls of bacteria and fungi, potentially leading to greater antimicrobial and antifungal efficacy. The aromatic ring can also engage in specific interactions with microbial enzymes.

  • 4-Methyl Derivative: While potentially less potent than its phenyl counterpart due to lower lipophilicity, the smaller size of the methyl group might allow for better access to certain sterically hindered active sites in microbial proteins.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research.[4][5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

  • 4-Phenyl Derivative: The presence of the phenyl ring could facilitate π-π stacking interactions with aromatic residues in the active sites of target enzymes, such as kinases or topoisomerases, which are often implicated in cancer progression. This could lead to enhanced inhibitory activity.

  • 4-Methyl Derivative: The less bulky methyl group might be favored for binding to enzymes with smaller, more constrained active sites.

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • 4-Phenyl Derivative: The structural resemblance of the phenyl group to the aromatic moieties found in many non-steroidal anti-inflammatory drugs (NSAIDs) suggests that the 4-phenyl derivative may exhibit notable anti-inflammatory activity.

  • 4-Methyl Derivative: The anti-inflammatory potential of the 4-methyl derivative is less predictable without specific experimental data, but it may still exhibit activity through different mechanisms.

Biological_Activity_Comparison cluster_methyl 4-Methyl Derivative cluster_phenyl 4-Phenyl Derivative M_Antimicrobial Antimicrobial/Antifungal (Potentially lower lipophilicity) M_Anticancer Anticancer (May favor smaller active sites) M_AntiInflammatory Anti-inflammatory (Activity less predictable) P_Antimicrobial Antimicrobial/Antifungal (Enhanced lipophilicity) P_Anticancer Anticancer (Potential for π-π stacking) P_AntiInflammatory Anti-inflammatory (Structural similarity to NSAIDs) Core 1,2,4-Triazole Thioethanamine Core Core->M_Antimicrobial Core->M_Anticancer Core->M_AntiInflammatory Core->P_Antimicrobial Core->P_Anticancer Core->P_AntiInflammatory

Figure 2: Projected comparative biological activities based on SAR.

Conclusion and Future Directions

The comparative analysis of 4-methyl and 4-phenyl triazole thioethanamines highlights the profound impact of the N4-substituent on the physicochemical and potential biological properties of these molecules. While the phenyl derivative is anticipated to exhibit enhanced lipophilicity and potentially greater efficacy in various biological assays due to its aromatic nature, the smaller methyl group may offer advantages in specific contexts.

It is crucial to emphasize that the biological activities discussed are projections based on established structure-activity relationships and require experimental validation. This guide serves as a foundational resource to inform the rational design and prioritization of future experimental work. Researchers are encouraged to synthesize both series of compounds and conduct comprehensive in vitro and in vivo studies to elucidate their precise pharmacological profiles. Such investigations will not only validate the hypotheses presented here but also contribute to the broader understanding of 1,2,4-triazole chemistry and its application in drug discovery.

References

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

  • PubChem. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. [Link]

  • Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]

  • AVES KTU. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • PMC. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

  • Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. [Link]

  • PMC. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]

  • ResearchGate. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

  • Zaporozhye Medical Journal. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

  • ChemSynthesis. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

  • ResearchGate. Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. [Link]

  • Science Publishing Group. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. [Link]

  • ResearchGate. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Science Direct. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][15]-triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

  • PMC. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

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Safety Operating Guide

Standard Operating Procedure: Disposal of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine , structured for implementation in BSL-1/BSL-2 chemical laboratories.

Executive Summary & Chemical Profile

Objective: To safely sequester and dispose of this compound (and its salts) in a manner that prevents environmental contamination and personnel exposure.

Rationale: This compound contains a 1,2,4-triazole ring and a thioether linkage .[1] Upon thermal decomposition or improper mixing with oxidizers, it can generate toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[2] Therefore, it cannot be treated as general refuse or discharged into aqueous waste streams.[2]

Parameter Technical Specification
Chemical Structure Triazole heterocycle with a thioether-linked primary amine tail.[2]
Physical State Typically a white to off-white crystalline solid.[2]
Hazard Classification Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral).[2][3]
Reactivity Incompatible with strong oxidizing agents (e.g., peroxides, permanganates).[2]
Primary Disposal Path High-Temperature Incineration (with scrubber).[2]
Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated.[2]

Personal Protective Equipment (PPE)
  • Hand Protection: Double-glove using Nitrile (minimum 0.11 mm thickness) .[2] The thioether moiety can permeate latex; nitrile offers superior resistance.[2]

  • Respiratory: Handle within a certified Chemical Fume Hood.[2] If weighing open powder outside a hood, use an N95 or P100 particulate respirator to prevent inhalation of triazole dust.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.[2]

Waste Stream Segregation

Do not mix this compound with incompatible streams. Use the following classification logic:

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, paper towels, and solid spill debris.

  • Stream B (Liquid Organic Waste): Mother liquors or reaction solvents containing the dissolved amine.[2]

  • Stream C (Aqueous Waste): AVOID. Do not dispose of this compound down the drain.[2] It is toxic to aquatic life (Category 1/2 for triazole derivatives).[2]

Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste bag (polyethylene, minimum 4 mil thickness).

  • Labeling: Label clearly as "Hazardous Waste - Organic Solid - Toxic/Irritant."

    • Constituents: "this compound"[4]

    • Hazards: "Sulfur/Nitrogen Oxides upon combustion."[2]

  • Final Disposal: Transfer to a licensed waste management facility for incineration .[2] The incinerator must be equipped with an afterburner and scrubber to neutralize SOx and NOx emissions.[2]

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container.

  • pH Check: If the solution is acidic (common if using the dihydrobromide salt), ensure the waste container is rated for corrosives or neutralize to pH 6–8 using saturated Sodium Bicarbonate (

    
    ) before adding to the organic waste drum to prevent drum corrosion.[2]
    
  • Combustion: This stream must be fuel-blended and incinerated.[2]

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the original container with a suitable solvent (e.g., Ethanol or Acetone).[2]

  • Rinsate Disposal: Add the rinsate to Stream B (Liquid Organic Waste) .[2] Do not pour rinsate down the sink.[2]

  • Defacing: Deface the original label and dispose of the dry container as regular lab trash (if glass) or recycling (if plastic), provided local regulations permit "RCRA Empty" classification.[2]

Emergency Spill Response

Scenario: Spillage of 500 mg - 5 g of solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood sash is at the working height.[2]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel to prevent dust aerosolization.[2]

    • Scoop the material using a plastic spatula or dustpan.[2]

    • Place debris into the Solid Waste container.[2]

  • Wet Decontamination:

    • Wipe the surface with 10% bleach solution (to degrade the triazole ring) followed by water.[2]

    • Dispose of wipes as hazardous solid waste.[2]

Decision Logic for Disposal (Visual)

DisposalWorkflow Start Waste Generation This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidAction Collect in HDPE Jar or 4-mil Poly Bag Solid->SolidAction LiquidCheck Check pH & Solvent Liquid->LiquidCheck Label Label: 'Hazardous Waste' (Contains Sulfur/Nitrogen) SolidAction->Label Neutralize Neutralize if Acidic (pH < 4) using NaHCO3 LiquidCheck->Neutralize Acidic Combine Combine with Compatible Organic Solvents LiquidCheck->Combine Neutral/Basic Neutralize->Combine Combine->Label Final Ship for High-Temp Incineration (w/ Scrubber) Label->Final

Figure 1: Decision tree for segregating and processing triazole-thioether waste streams.

Regulatory Compliance
  • US EPA (RCRA): While this specific compound may not have a dedicated "P" or "U" list code, it must be characterized by the generator.[2] Due to the potential for toxic thermal degradation products, it is classified as a Characteristic Hazardous Waste if it exhibits ignitability (in solvent) or reactivity.[2]

  • EU Waste Framework: Assign Waste Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References
  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethylamine dihydrobromide. Retrieved from

  • Thermo Fisher Scientific. (2024).[2] 3-Amino-1,2,4-triazole-5-thiol Safety Data Sheet. Retrieved from [2]

  • PubChem. (2025).[2][6] Compound Summary: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.[6] National Library of Medicine.[2] Retrieved from [2]

  • BenchChem. (2025).[2][7] Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole). Retrieved from [2]

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A Comprehensive Guide to the Safe Handling of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine. The guidance herein is synthesized from established protocols for handling its constituent chemical moieties—a thiol, an amine, and a triazole derivative—to ensure the highest standards of laboratory safety.

The structural components of this molecule each present distinct hazards. Thiols are notorious for their potent and unpleasant odors, while amines can be corrosive and toxic.[1][2] Triazole derivatives are widely used in pharmaceuticals and can exhibit a range of biological activities.[3][4][5][6] Due to the absence of specific safety data for the compound , a conservative approach to personal protective equipment (PPE), handling, and disposal is paramount.

I. Hazard Assessment and Engineering Controls

A thorough risk assessment must be conducted before commencing any work with this compound.[1] Given the potential for a strong, unpleasant odor from the thiol group and the possible toxicity of the amine and triazole moieties, all handling procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8][9] The fume hood also provides containment in the event of a spill.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials & Waste Containers prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to handling handling_reaction Perform Reaction handling_weigh->handling_reaction handling_workup Conduct Work-up handling_reaction->handling_workup cleanup_decontaminate Decontaminate Glassware handling_workup->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against the potential hazards of this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a full-face shieldProtects against splashes and potential vapors.[10]
Skin (Body) Flame-resistant lab coatProvides a barrier against spills and splashes.
Hands Double-gloving with nitrile or neoprene glovesNitrile gloves offer broad chemical resistance, and double-gloving provides extra protection in case of a tear or rapid permeation.[10][11]
Respiratory Not required if handled in a fume hood. For emergencies or spill cleanup outside a hood, a full-face respirator with appropriate cartridges is necessary.[1][10]Prevents inhalation of potentially harmful vapors or aerosols.[1]

Glove Selection: The choice of glove material is critical for safe handling. While specific permeation data for this compound is unavailable, data for related functional groups can guide selection.

Glove MaterialChemical Resistance to AminesChemical Resistance to ThiolsOverall Recommendation
Nitrile GoodGoodRecommended
Neoprene GoodGoodRecommended
Butyl Rubber ExcellentGoodRecommended for extended handling
Natural Rubber (Latex) FairFairNot Recommended

This table is a guideline. It is crucial to consult the glove manufacturer's chemical resistance charts for specific information.[11][12][13]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills (inside a fume hood):

  • Absorb the spill with an inert material such as sand, diatomaceous earth, or activated charcoal.[7][14]

  • Carefully collect the absorbed material into a designated, sealable hazardous waste container.[2][7]

  • Decontaminate the affected surfaces by scrubbing with a suitable solvent like alcohol, followed by a thorough wash with soap and water.[7]

Large Spills (or any spill outside a fume hood):

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spread of the spill and deny entry to the contaminated area.

Spill Response Protocol

spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (in hood) assess_size->small_spill Small large_spill Large Spill (or outside hood) assess_size->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect Waste absorb->collect decontaminate Decontaminate Surfaces collect->decontaminate alert Alert EHS evacuate->alert secure Secure Area alert->secure

Caption: Decision tree for responding to a spill of this compound.

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Liquid Waste:

  • Collect all liquid waste containing the compound in a clearly labeled, sealed container.

  • For thiol-containing waste, oxidation with a bleach (sodium hypochlorite) solution can be used to neutralize the odor before disposal. This procedure should only be performed by trained personnel in a fume hood.[7][15]

Solid Waste:

  • Contaminated materials such as gloves, pipette tips, and absorbent pads should be collected in a separate, clearly labeled hazardous waste container.[2][7] These items should be sealed in a plastic bag before being placed in the final waste container to minimize odor.[2]

Glassware Decontamination:

  • All glassware that has come into contact with the compound should be submerged in a bleach bath (a 1:1 mixture of commercial bleach and water is often effective) within a fume hood for at least 24 hours to oxidize any residual thiol.[9][16]

  • After the bleach soak, the glassware should be thoroughly rinsed with water and then washed using standard laboratory procedures.[16]

V. First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

A copy of the available safety information should be provided to the medical personnel.

VI. Conclusion

The safe handling of this compound requires a proactive and cautious approach. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 14, 2026.
  • Benchchem. (n.d.). Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals. Retrieved February 14, 2026.
  • University of Minnesota Department of Environmental Health and Safety. (n.d.). Thiols. Retrieved February 14, 2026.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved February 14, 2026.
  • University of Rochester Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved February 14, 2026.
  • Liu Lab. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved February 14, 2026.
  • Clarkson University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved February 14, 2026.
  • Columbia University Research. (n.d.). SOP for Stench Chemicals. Retrieved February 14, 2026.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved February 14, 2026.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved February 14, 2026.
  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved February 14, 2026.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved February 14, 2026.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved February 14, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Benchchem. (n.d.). ThioLox degradation and proper handling techniques. Retrieved February 14, 2026.
  • Fisher Scientific. (2025, December 18).
  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • Dovepress. (2010, April 20).
  • Sigma-Aldrich. (2025, October 7).
  • Fisher Scientific. (2025, December 20).
  • BASF. (2026, February 12).
  • CymitQuimica. (2023, October 11).
  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved February 14, 2026.
  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • BLD Pharm. (n.d.). {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide. Retrieved February 14, 2026.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved February 14, 2026.
  • Kumar, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868310.
  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved February 14, 2026.
  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved February 14, 2026.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved February 14, 2026.
  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved February 14, 2026.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved February 14, 2026.

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